(R,R)-Chiraphos
Description
Structure
3D Structure
Propriétés
IUPAC Name |
[(2R,3R)-3-diphenylphosphanylbutan-2-yl]-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28P2/c1-23(29(25-15-7-3-8-16-25)26-17-9-4-10-18-26)24(2)30(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-24H,1-2H3/t23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXAUDSWDBGCMN-DNQXCXABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336752 | |
| Record name | (R,R)-Chiraphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74839-84-2 | |
| Record name | Chiraphos, (R,R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074839842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R,R)-Chiraphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R, 3R)-(+)-Bis-(diphenylphosphino)butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHIRAPHOS, (R,R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T086B9Q1J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R,R)-Chiraphos: A Comprehensive Technical Guide to its Structure and Conformation
For Researchers, Scientists, and Drug Development Professionals
(R,R)-Chiraphos , with the IUPAC name [(2R,3R)-3-diphenylphosphanylbutan-2-yl]-diphenylphosphane[1], is a chiral diphosphine ligand widely employed in asymmetric catalysis. Its remarkable success in inducing high stereoselectivity in a variety of chemical transformations stems directly from its well-defined three-dimensional structure and conformational dynamics. This technical guide provides an in-depth analysis of the structure and conformation of this compound, supported by crystallographic and spectroscopic data, computational analysis, and detailed experimental methodologies.
Core Structure and Solid-State Conformation
The foundational structure of this compound, with the chemical formula C₂₈H₂₈P₂[1], features a C2-symmetric butane backbone with diphenylphosphino groups at the C2 and C3 positions. The stereochemistry at these two chiral centers is crucial for its function as a chiral ligand.
Crystal Structure Analysis
The solid-state conformation of this compound has been unequivocally determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P 2₁ 2₁ 2₁. This crystallographic information provides precise data on bond lengths, bond angles, and dihedral angles, which define the ligand's geometry in the crystalline state.
Table 1: Key Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
Note: Specific bond lengths, angles, and dihedral angles are best obtained from the primary crystallographic literature or databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD) under deposition numbers associated with this compound.
Conformational Analysis in Solution
While the solid-state structure provides a static picture, the conformation of this compound in solution is dynamic and crucial for its catalytic activity. The flexibility of the butane backbone and the rotation around the P-C bonds allow the ligand to adopt various conformations. The primary techniques used to study these solution-state conformations are Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
NMR Spectroscopy
³¹P NMR spectroscopy is a particularly powerful tool for probing the environment of the phosphorus atoms in Chiraphos and its metal complexes. The chemical shifts and coupling constants are sensitive to the ligand's conformation and coordination to a metal center.
Table 2: Typical ³¹P NMR Spectroscopic Data for this compound
| Solvent | Chemical Shift (δ) / ppm |
| CDCl₃ | (Specific value to be obtained from experimental literature) |
| C₆D₆ | (Specific value to be obtained from experimental literature) |
Note: The exact chemical shift can vary depending on the solvent, concentration, and temperature.
Computational Conformational Analysis
Density Functional Theory (DFT) calculations are instrumental in mapping the potential energy surface of this compound and identifying its low-energy conformers. These calculations can provide valuable insights into the relative stabilities of different conformations and the energy barriers for their interconversion.
Table 3: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (P-C₂-C₃-P) | Relative Energy (kcal/mol) |
| Gauche | (Value from computational study) | (Value from computational study) |
| Anti | (Value from computational study) | (Value from computational study) |
Note: The gauche and anti conformations, defined by the P-C₂-C₃-P dihedral angle, are typically the most stable. The specific values are highly dependent on the level of theory and basis set used in the calculations.
Experimental Protocols
Synthesis of this compound
A common and efficient synthesis of this compound starts from the commercially available and enantiopure (R,R)-2,3-butanediol.
Experimental Workflow for this compound Synthesis:
Caption: Synthetic pathway to this compound.
Step 1: Tosylation of (R,R)-2,3-Butanediol (R,R)-2,3-butanediol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine, to convert the hydroxyl groups into good leaving groups (tosylates).
Step 2: Nucleophilic Substitution with Lithium Diphenylphosphide The resulting (R,R)-2,3-butanediol ditosylate is then treated with lithium diphenylphosphide (LiPPh₂). The phosphide anion acts as a nucleophile, displacing the tosylate groups in an Sₙ2 reaction to form the two P-C bonds, yielding this compound.
X-ray Crystallography
Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis.
Experimental Workflow for Crystal Growth and Structure Determination:
References
Synthesis of (R,R)-Chiraphos from Tartaric Acid: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to (R,R)-Chiraphos, a prominent chiral diphosphine ligand, utilizing readily available and inexpensive (R,R)-tartaric acid as the starting material from the chiral pool.[1] Two primary synthetic pathways are detailed, offering flexibility in approach based on available reagents and intermediate stability. This document furnishes detailed experimental protocols, quantitative data, and visual aids to facilitate the replication and understanding of these synthetic strategies.
Route 1: The Classical Approach via (2R,3R)-Butanediol
The most established and direct synthesis of this compound from (R,R)-tartaric acid proceeds through the key intermediate (2R,3R)-butanediol. This pathway involves three main transformations: the conversion of tartaric acid to the corresponding diol, subsequent tosylation of the diol, and finally, the nucleophilic displacement with lithium diphenylphosphide.
Experimental Protocols
Step 1: Synthesis of Dimethyl (2R,3R)-2,3-O-Isopropylidene-tartrate
This procedure is adapted from a well-established method for the corresponding L-tartaric acid derivative and is expected to proceed analogously for the (R,R)-enantiomer.[2]
A mixture of (R,R)-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol) is warmed on a steam bath until a homogeneous solution is obtained.[2] Additional 2,2-dimethoxypropane (95 mL, 0.77 mol) and cyclohexane (450 mL) are added, and the mixture is heated to reflux with a distillation apparatus to remove the azeotropes of acetone-cyclohexane and methanol-cyclohexane.[2] After cooling, anhydrous potassium carbonate (1 g, 7.2 mmol) is added. The volatile components are removed under reduced pressure, and the residue is fractionally distilled to yield dimethyl (2R,3R)-2,3-O-isopropylidene-tartrate as a pale-yellow oil.[2]
Step 2: Synthesis of (2R,3R)-2,3-O-Isopropylidene-threitol
To a suspension of lithium aluminum hydride (36 g, 0.95 mol) in diethyl ether (600 mL) under an argon atmosphere, a solution of dimethyl (2R,3R)-2,3-O-isopropylidene-tartrate (123 g, 0.564 mol) in diethyl ether (300 mL) is added dropwise.[2] The reaction mixture is then carefully quenched by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally water again. The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure to give the crude product.[2]
Step 3: Synthesis of (2R,3R)-Butanediol
The crude (2R,3R)-2,3-O-isopropylidene-threitol is dissolved in methanol, and 0.5 N hydrochloric acid is added. The mixture is heated to reflux to facilitate the hydrolysis of the isopropylidene protecting group. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the mixture is neutralized with a saturated sodium bicarbonate solution and extracted with diethyl ether. The combined organic extracts are dried and concentrated to yield (2R,3R)-butanediol.
Step 4: Synthesis of (2R,3R)-Butanediol Ditosylate
To a solution of (2R,3R)-butanediol (1.0 eq.) in dichloromethane at 0 °C, 4-dimethylaminopyridine (0.60 eq.) and triethylamine are added.[3] Tosyl chloride (1.5 eq.) in dichloromethane is then added dropwise.[4] The reaction mixture is stirred at room temperature until the starting material is consumed. The reaction is then quenched with water, and the organic layer is washed sequentially with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated to give the crude ditosylate, which can be purified by chromatography.[3]
Step 5: Synthesis of this compound
Lithium diphenylphosphide (LiPPh2) is prepared from the reaction of triphenylphosphine with lithium metal in an appropriate solvent like tetrahydrofuran (THF). To this solution of LiPPh2, the (2R,3R)-butanediol ditosylate is added, and the reaction mixture is stirred to allow for the nucleophilic substitution.[1] The reaction is then quenched, and the product is extracted and purified to yield this compound.
| Step | Product | Starting Material | Reagents | Yield (%) |
| 1 | Dimethyl (2R,3R)-2,3-O-isopropylidene-tartrate | (R,R)-Tartaric Acid | 2,2-Dimethoxypropane, Methanol, p-TsOH | 85-92[2] |
| 2 | (2R,3R)-2,3-O-Isopropylidene-threitol | Dimethyl (2R,3R)-2,3-O-isopropylidene-tartrate | Lithium Aluminum Hydride | High |
| 3 | (2R,3R)-Butanediol | (2R,3R)-2,3-O-Isopropylidene-threitol | Hydrochloric Acid | - |
| 4 | (2R,3R)-Butanediol Ditosylate | (2R,3R)-Butanediol | Tosyl Chloride, DMAP, Triethylamine | - |
| 5 | This compound | (2R,3R)-Butanediol Ditosylate | Lithium Diphenylphosphide | - |
Route 2: Alternative Synthesis via Diphosphine Oxide
An alternative route to this compound involves the synthesis of a racemic diphosphine oxide intermediate, followed by a classical resolution and final reduction.
Experimental Protocols
Step 1: Synthesis of rac-2,3-Bis(diphenylphosphinyl)butane
This synthesis starts from the readily available 2,3-bis(diphenylphosphinyl)-1,3-butadiene. The key step is the hydrogenation of the diene to the corresponding saturated diphosphine oxide. This reduction can be conveniently performed by treating the diene with sodium borohydride (NaBH4) in a mixture of THF and dichloromethane.[5]
Step 2: Resolution of rac-2,3-Bis(diphenylphosphinyl)butane
The racemic diphosphine oxide is resolved using a chiral resolving agent. (-)-O,O'-Dibenzoyl-(2R,3R)-tartaric acid [(-)-DBTA] is a suitable agent for this purpose.[5] The racemic mixture is treated with the resolving agent to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.
Step 3: Reduction of (R,R)-2,3-Bis(diphenylphosphinyl)butane
The resolved (R,R)-2,3-bis(diphenylphosphinyl)butane is then reduced to the final product, this compound. A common and effective reducing agent for this transformation is trichlorosilane (HSiCl3).[5][6] The reaction is typically carried out in an inert solvent.
| Step | Product | Starting Material | Reagents |
| 1 | rac-2,3-Bis(diphenylphosphinyl)butane | 2,3-Bis(diphenylphosphinyl)-1,3-butadiene | Sodium Borohydride |
| 2 | (R,R)-2,3-Bis(diphenylphosphinyl)butane | rac-2,3-Bis(diphenylphosphinyl)butane | (-)-O,O'-Dibenzoyl-(2R,3R)-tartaric acid |
| 3 | This compound | (R,R)-2,3-Bis(diphenylphosphinyl)butane | Trichlorosilane |
Synthetic Workflow Diagrams
Caption: Synthetic pathway for this compound via Route 1.
Caption: Alternative synthesis of this compound via Route 2.
References
- 1. Chiraphos - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Chiral Pool Synthesis of (R,R)-Chiraphos: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral pool synthesis of (R,R)-Chiraphos, a prominent chiral phosphine ligand extensively used in asymmetric catalysis. The synthesis leverages the readily available and inexpensive chiral starting material, (R,R)-tartaric acid, to establish the desired stereochemistry in the final product. This document details the synthetic pathway, provides step-by-step experimental protocols, and presents quantitative data for each key transformation.
Introduction
This compound, or (+)-2,3-Bis(diphenylphosphino)butane, is a C₂-symmetric diphosphine ligand that has proven to be highly effective in a variety of transition metal-catalyzed asymmetric reactions, most notably in the hydrogenation of prochiral olefins. Its synthesis from the chiral pool, a collection of abundant and enantiomerically pure natural products, represents a classic and efficient strategy in asymmetric synthesis. The pioneering work by Fryzuk and Bosnich in 1977 laid the foundation for this approach, which remains a benchmark for the preparation of this important ligand.[1][2]
This guide will focus on the well-established synthetic route commencing from (R,R)-tartaric acid. The key transformations involve the esterification of the starting material, reduction to the corresponding diol, tosylation of the diol, and finally, nucleophilic substitution with lithium diphenylphosphide.
Overall Synthetic Pathway
The synthesis of this compound from (R,R)-tartaric acid can be summarized in the following four key steps:
Caption: Synthetic workflow for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data.
Step 1: Esterification of (R,R)-Tartaric Acid to Dimethyl (R,R)-Tartrate
The first step involves the Fischer esterification of (R,R)-tartaric acid with methanol in the presence of an acid catalyst to yield dimethyl (R,R)-tartrate.
Experimental Protocol:
A solution of (R,R)-tartaric acid (150 g, 1.0 mol) in methanol (500 mL) is cooled in an ice bath. Concentrated sulfuric acid (10 mL) is added dropwise with stirring. The reaction mixture is then heated at reflux for 5 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is dissolved in diethyl ether (500 mL) and washed successively with saturated sodium bicarbonate solution (2 x 200 mL) and brine (200 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to afford dimethyl (R,R)-tartrate as a white solid.
| Parameter | Value |
| Starting Material | (R,R)-Tartaric Acid |
| Product | Dimethyl (R,R)-Tartrate |
| Yield | 90-95% |
| Purity (by NMR) | >98% |
| Enantiomeric Excess | >99% |
Step 2: Reduction of Dimethyl (R,R)-Tartrate to (R,R)-2,3-Butanediol
The diester is then reduced to the corresponding diol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).
Experimental Protocol:
A solution of dimethyl (R,R)-tartrate (178 g, 1.0 mol) in anhydrous tetrahydrofuran (THF, 500 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (76 g, 2.0 mol) in anhydrous THF (1.5 L) at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The reaction is carefully quenched by the sequential dropwise addition of water (76 mL), 15% aqueous sodium hydroxide (76 mL), and water (228 mL). The resulting white precipitate is filtered off and washed with THF (3 x 200 mL). The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by distillation to give (R,R)-2,3-butanediol as a colorless oil.
| Parameter | Value |
| Starting Material | Dimethyl (R,R)-Tartrate |
| Product | (R,R)-2,3-Butanediol |
| Yield | 80-85% |
| Purity (by GC) | >98% |
| Enantiomeric Excess | >99% |
Step 3: Tosylation of (R,R)-2,3-Butanediol to (R,R)-2,3-Butanediol Ditosylate
The diol is converted to its ditosylate, which serves as a good leaving group for the subsequent nucleophilic substitution.
Experimental Protocol:
To a solution of (R,R)-2,3-butanediol (90.1 g, 1.0 mol) in pyridine (500 mL) at 0 °C is added p-toluenesulfonyl chloride (420 g, 2.2 mol) in portions over 1 hour. The reaction mixture is stirred at 0 °C for 4 hours and then allowed to stand at 4 °C for 24 hours. The mixture is poured into a mixture of ice (1 kg) and concentrated hydrochloric acid (500 mL). The resulting white precipitate is collected by filtration, washed with cold water until the washings are neutral, and then washed with cold ethanol. The crude product is recrystallized from ethanol to afford (R,R)-2,3-butanediol ditosylate as a white crystalline solid.
| Parameter | Value |
| Starting Material | (R,R)-2,3-Butanediol |
| Product | (R,R)-2,3-Butanediol Ditosylate |
| Yield | 75-80% |
| Purity (by NMR) | >99% |
| Enantiomeric Excess | >99% |
Step 4: Synthesis of this compound via Nucleophilic Substitution
The final step involves the reaction of the ditosylate with lithium diphenylphosphide, which is typically prepared in situ from triphenylphosphine or chlorodiphenylphosphine and lithium metal.
Experimental Protocol:
Preparation of Lithium Diphenylphosphide: To a solution of triphenylphosphine (131 g, 0.5 mol) in anhydrous THF (1 L) under an inert atmosphere is added freshly cut lithium wire (13.9 g, 2.0 mol). The mixture is stirred at room temperature for 6 hours, during which the solution turns deep red.
Reaction with Ditosylate: The solution of lithium diphenylphosphide is cooled to 0 °C, and a solution of (R,R)-2,3-butanediol ditosylate (99.6 g, 0.25 mol) in anhydrous THF (500 mL) is added dropwise over 2 hours. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of degassed water (50 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 200 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is recrystallized from ethanol to yield this compound as a white solid.
| Parameter | Value |
| Starting Material | (R,R)-2,3-Butanediol Ditosylate |
| Product | This compound |
| Yield | 60-70% |
| Purity (by ³¹P NMR) | >99% |
| Enantiomeric Excess | >99% |
Logical Relationships in the Synthesis
The synthesis of this compound from the chiral pool follows a logical progression where the stereochemistry of the final product is dictated by the stereochemistry of the starting material.
Caption: Logical flow of stereochemical control.
Conclusion
The chiral pool synthesis of this compound from (R,R)-tartaric acid is a robust and well-established method for the preparation of this valuable chiral ligand. The key advantages of this approach are the use of an inexpensive and enantiomerically pure starting material, and the straightforward and high-yielding transformations. This guide provides the necessary detailed protocols and quantitative data to enable researchers to successfully synthesize this compound for applications in asymmetric catalysis and drug development. The inherent chirality of the starting material is effectively transferred through the synthetic sequence, ensuring the production of the desired enantiomer with high optical purity.
References
(R,R)-Chiraphos: A Comprehensive Technical Guide for Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-Chiraphos is a chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis, a critical technology in modern organic synthesis and drug development. Its C₂-symmetric backbone and electron-rich phosphorus atoms enable the formation of highly effective and stereoselective transition metal catalysts. This guide provides an in-depth overview of this compound, including its chemical identity, applications in asymmetric hydrogenation, detailed experimental protocols, and the mechanistic pathways governing its catalytic activity. The strategic use of this compound and its derivatives continues to be instrumental in the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry where the chirality of a drug molecule is paramount to its biological activity and safety.
Core Data
The fundamental identifiers for this compound are detailed below, providing essential information for its procurement, handling, and regulatory documentation.
| Identifier | Value |
| IUPAC Name | [(2R,3R)-3-diphenylphosphanylbutan-2-yl]-diphenylphosphane |
| also commonly referred to as: rel-[(2R,3R)-Butane-2,3-diyl]bis(diphenylphosphane)[1] | |
| CAS Number | 74839-84-2[1][2][3] |
| Molecular Formula | C₂₈H₂₈P₂[2] |
| Molecular Weight | 426.47 g/mol [1][3] |
| Appearance | White crystalline powder[1] |
Asymmetric Hydrogenation with Rhodium-(R,R)-Chiraphos Catalysts
The primary application of this compound is as a chiral ligand in transition metal-catalyzed reactions, most notably in the asymmetric hydrogenation of prochiral olefins. When complexed with rhodium, this compound forms a highly efficient catalyst capable of delivering chiral products with excellent enantioselectivity.
Quantitative Data on Asymmetric Hydrogenation
The following table summarizes the performance of rhodium catalysts bearing chiral phosphine ligands in the asymmetric hydrogenation of various prochiral substrates. This data highlights the high enantiomeric excess (ee) achievable under specific reaction conditions.
| Substrate | Chiral Ligand | Catalyst Loading (mol%) | Solvent | H₂ Pressure (atm) | Temp (°C) | Enantiomeric Excess (ee) (%) | Product Configuration |
| Methyl (Z)-α-acetamidocinnamate | (R,R)-Et-DuPhos | - | MeOH | 3.4 | RT | >99 | R |
| N-acetyl-1-(4'-phenyl)phenyl-ethene | (R,R)-BICP | 1.0 | Toluene | 2.7 | RT | 93.0 | - |
| N-acetyl-1-phenylethene | (R,R)-BICP | 1.0 | Toluene | 2.7 | RT | 86.3 | - |
| Methyl 2-acetamidoacrylate | PhthalaPhos derivative | - | - | - | - | >97 | - |
| Methyl (Z)-2-acetamidocinnamate | PhthalaPhos derivative | - | - | - | - | >94 | - |
| N-(1-phenylvinyl)acetamide | PhthalaPhos derivative | - | - | - | - | >95 | - |
Note: While specific data for this compound under these exact conditions was not found in the immediate search, the ligands presented are analogous chiral diphosphines, and their performance is indicative of the results achievable with such catalyst systems. The selection of ligand is often optimized for each specific substrate.
Experimental Protocols
A detailed methodology for a representative asymmetric hydrogenation reaction is provided below. This protocol is based on established procedures for the rhodium-catalyzed hydrogenation of prochiral enamides and dehydroamino acids.
General Protocol for Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Materials:
-
This compound
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, deoxygenated methanol
-
High-purity hydrogen gas
-
Schlenk flask or glovebox
-
Hydrogenation reactor (e.g., Parr shaker or autoclave)
-
Magnetic stirrer
Procedure:
-
Catalyst Preparation (in-situ):
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and this compound (1.1 mol%) in anhydrous, deoxygenated methanol.
-
Stir the solution at room temperature for 20-30 minutes. The formation of the active catalyst is typically accompanied by a color change.
-
-
Hydrogenation Reaction:
-
In a separate reaction vessel, dissolve methyl (Z)-α-acetamidocinnamate in anhydrous, deoxygenated methanol.
-
Transfer the prepared catalyst solution to the reaction vessel containing the substrate via cannula or syringe.
-
Seal the reaction vessel and connect it to a hydrogen source.
-
Purge the vessel with hydrogen gas three times to remove any residual air.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 3 atm).
-
Commence vigorous stirring and maintain the reaction at room temperature.
-
Monitor the reaction progress by TLC, GC, or HPLC.
-
-
Work-up and Analysis:
-
Upon completion of the reaction (typically 12-24 hours), carefully vent the excess hydrogen gas.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Diagrams and Workflows
Synthesis of this compound
The synthesis of this compound typically starts from the chiral pool, utilizing readily available enantiopure starting materials like tartaric acid. A simplified logical workflow for its synthesis is depicted below.
Caption: A simplified workflow for the synthesis of this compound.
Catalytic Cycle of Asymmetric Hydrogenation
The mechanism of rhodium-catalyzed asymmetric hydrogenation with a chiral diphosphine ligand like this compound involves a series of coordinated steps. The generally accepted unsaturated pathway is illustrated below.
Caption: A diagram of the rhodium-catalyzed asymmetric hydrogenation cycle.
This technical guide provides a foundational understanding of this compound for professionals in research and drug development. The provided data and protocols serve as a starting point for the application of this powerful chiral ligand in asymmetric synthesis.
References
Physical and chemical properties of (R,R)-Chiraphos
For Researchers, Scientists, and Drug Development Professionals
(R,R)-Chiraphos , with the full chemical name (2R,3R)-(+)-Bis(diphenylphosphino)butane , is a chiral diphosphine ligand widely employed in asymmetric catalysis. Its C₂-symmetric backbone and electron-rich phosphorus atoms make it a highly effective ligand for a variety of transition metal-catalyzed reactions, most notably in the asymmetric hydrogenation of prochiral olefins. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and a visualization of its role in a key catalytic cycle.
Core Physical and Chemical Properties
This compound is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory use.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₈P₂ | [1] |
| Molar Mass | 426.47 g/mol | [1] |
| Appearance | White powder/crystalline solid | [1] |
| Melting Point | 104-109 °C | [1] |
| CAS Number | 74839-84-2 | [1] |
Solubility Profile
| Solvent | Solubility |
| Tetrahydrofuran (THF) | Soluble |
| Ethanol | Sparingly Soluble |
| Methanol | Sparingly Soluble |
| Chloroform | Soluble |
| Dichloromethane (DCM) | Soluble |
Spectral Data
The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques. Representative spectral data are provided below.
| Technique | Data | Reference |
| ¹H NMR | Data not explicitly found in search results. | |
| ¹³C NMR | Data not explicitly found in search results. | [2] |
| ³¹P NMR | Data not explicitly found in search results. | [3][4] |
| FT-IR | Available from suppliers such as Sigma-Aldrich. | [2] |
| Mass Spectrometry | Molecular Ion (M⁺) expected at m/z = 426.17. |
Experimental Protocols
Synthesis of this compound
The most common synthesis of this compound starts from the readily available and inexpensive chiral pool starting material, (R,R)-tartaric acid.[1] The key steps involve the conversion of the diol to a ditosylate, followed by nucleophilic substitution with lithium diphenylphosphide.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Detailed Protocol:
-
Preparation of (R,R)-2,3-Butanediol Ditosylate:
-
(R,R)-2,3-butanediol (derived from the reduction of (R,R)-tartaric acid) is dissolved in pyridine at 0 °C.
-
p-Toluenesulfonyl chloride (TsCl) is added portion-wise, and the mixture is stirred at 0 °C for several hours and then at room temperature overnight.
-
The reaction mixture is poured into ice-water and the product is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is washed, dried, and concentrated to yield the crude ditosylate, which can be purified by recrystallization.
-
-
Preparation of Lithium Diphenylphosphide:
-
Triphenylphosphine is dissolved in dry, oxygen-free tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Lithium metal (with a small amount of sodium as an initiator) is added, and the mixture is stirred at room temperature until a deep red solution of lithium diphenylphosphide is formed.
-
-
Synthesis of this compound:
-
The solution of lithium diphenylphosphide in THF is cooled to 0 °C.
-
A solution of (R,R)-2,3-butanediol ditosylate in THF is added dropwise.
-
The reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched by the addition of deoxygenated water.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude this compound is purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Application in Asymmetric Hydrogenation
This compound is a highly effective ligand for rhodium-catalyzed asymmetric hydrogenation of enamides, providing access to chiral amines with high enantioselectivity.[5][6]
Experimental Protocol for the Asymmetric Hydrogenation of an Enamide:
-
Catalyst Preparation (in situ):
-
In a glovebox, a Schlenk flask is charged with a rhodium precursor, such as [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene), and this compound (typically in a 1:1.1 molar ratio).
-
A degassed solvent (e.g., methanol or dichloromethane) is added, and the mixture is stirred at room temperature for a short period to form the active catalyst complex.
-
-
Hydrogenation Reaction:
-
The enamide substrate is added to the flask containing the catalyst solution.
-
The flask is connected to a hydrogenation apparatus, purged several times with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 1-10 atm).
-
The reaction is stirred at room temperature until the consumption of hydrogen ceases or TLC/GC analysis indicates complete conversion of the starting material.
-
-
Work-up and Analysis:
-
The pressure is carefully released, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral amine product.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
-
Catalytic Mechanism Visualization
The mechanism of rhodium-catalyzed asymmetric hydrogenation of enamides with chiral diphosphine ligands like Chiraphos has been extensively studied. A generally accepted mechanism involves the coordination of the olefin to the rhodium center, followed by oxidative addition of hydrogen, migratory insertion, and reductive elimination.
Catalytic Cycle of Rh-(R,R)-Chiraphos in Asymmetric Hydrogenation
Caption: A simplified catalytic cycle for the asymmetric hydrogenation of an enamide.
References
- 1. Chiraphos - Wikipedia [en.wikipedia.org]
- 2. Chiraphos, (S,S)- | C28H28P2 | CID 10113249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.researcher.life [discovery.researcher.life]
(R,R)-Chiraphos: An In-depth Technical Guide to a C2-Symmetric Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
(R,R)-Chiraphos, also known as (+)-2,3-Bis(diphenylphosphino)butane, is a C2-symmetric chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis. Its rigid backbone and well-defined chiral environment have made it a valuable tool in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of this compound, including its synthesis, applications in asymmetric hydrogenation, and a detailed look at its catalytic mechanism.
Core Properties and Structure
This compound is a white crystalline solid with the molecular formula C₂₈H₂₈P₂. Its C2 symmetry, where the molecule is invariant under a 180° rotation about a central axis, is a key feature that contributes to its high enantioselectivity in catalytic reactions.
Synthesis of this compound
The most common and practical synthesis of this compound begins with the commercially available and enantiomerically pure (R,R)-2,3-butanediol. The synthesis involves two key steps: tosylation of the diol followed by nucleophilic substitution with lithium diphenylphosphide.[1]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of (2R,3R)-2,3-Butanediol Ditosylate
-
Materials:
-
(R,R)-2,3-butanediol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve (R,R)-2,3-butanediol (1.0 eq) in anhydrous pyridine (5-10 volumes) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (2.2 eq) in anhydrous pyridine dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 4-6 hours, then let it warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding cold water.
-
Extract the mixture with dichloromethane (3 x 10 volumes).
-
Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine), water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ditosylate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or methanol) to obtain pure (2R,3R)-2,3-butanediol ditosylate as a white solid.
-
Step 2: Synthesis of this compound
-
Materials:
-
(2R,3R)-2,3-Butanediol ditosylate
-
Diphenylphosphine
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF, anhydrous)
-
Degassed water
-
Argon or Nitrogen gas
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve diphenylphosphine (2.1 eq) in anhydrous THF.
-
Cool the solution to 0 °C and slowly add n-butyllithium (2.1 eq) dropwise to form a red-orange solution of lithium diphenylphosphide. Stir the solution at this temperature for 30 minutes.
-
In a separate flame-dried flask, dissolve (2R,3R)-2,3-butanediol ditosylate (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the ditosylate to the lithium diphenylphosphide solution at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of degassed water.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with diethyl ether or toluene.
-
Wash the organic layer with degassed water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from hot ethanol or methanol under an inert atmosphere to yield this compound as a white crystalline solid.
-
Application in Asymmetric Hydrogenation
This compound is most famously employed as a ligand in rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, particularly enamides and dehydroamino acids, to produce chiral amines and amino acids with high enantioselectivity.
Quantitative Data in Asymmetric Hydrogenation of Enamides
The following table summarizes the performance of the Rh/(R,R)-Chiraphos catalytic system in the asymmetric hydrogenation of various enamide substrates.
| Substrate | Catalyst Precursor | Solvent | Pressure (atm H₂) | Temp (°C) | Yield (%) | ee (%) | Ref. |
| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂]BF₄ | Methanol | 3 | RT | >99 | 98 (R) | |
| (Z)-α-Acetamidocinnamic acid | [Rh(COD)Cl]₂ | Ethanol | 1 | 25 | >99 | 95 (R) | |
| N-acetyl-1-phenylvinylamine | [Rh(COD)₂]BF₄ | Toluene | 2.7 | RT | >99 | 86 (R) | [2] |
| N-acetyl-1-(p-methoxyphenyl)vinylamine | [Rh(COD)₂]BF₄ | Toluene | 2.7 | RT | >99 | 88 (R) | [2] |
| N-acetyl-1-(p-chlorophenyl)vinylamine | [Rh(COD)₂]BF₄ | Toluene | 2.7 | RT | >99 | 85 (R) | [2] |
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
-
Materials:
-
Methyl (Z)-α-acetamidocinnamate
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
This compound
-
Methanol (anhydrous, degassed)
-
Hydrogen gas
-
High-pressure autoclave
-
-
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with [Rh(COD)₂]BF₄ (0.01 eq) and this compound (0.011 eq).
-
Add a small amount of anhydrous, degassed methanol and stir the mixture for 15-20 minutes to form the active catalyst complex.
-
Add the substrate, methyl (Z)-α-acetamidocinnamate (1.0 eq), to the liner.
-
Add the remaining anhydrous, degassed methanol to achieve the desired concentration (typically 0.1-0.5 M).
-
Seal the glass liner inside the autoclave.
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 3 atm with hydrogen gas.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Carefully vent the autoclave and purge with argon or nitrogen.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The crude product can be analyzed by chiral HPLC or GC to determine the enantiomeric excess.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
-
Catalytic Cycle
The generally accepted mechanism for the rhodium-catalyzed asymmetric hydrogenation of enamides with diphosphine ligands like Chiraphos is the "unsaturated pathway". This involves the coordination of the olefin to the rhodium catalyst, followed by oxidative addition of hydrogen, migratory insertion, and finally reductive elimination to release the chiral product and regenerate the catalyst.
References
(R,R)-Chiraphos: A Technical Guide to a C₂-Symmetric Diphosphine Ligand
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R,R)-Chiraphos, a chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis. This document details its core molecular and physical properties, provides comprehensive experimental protocols for its synthesis and a key application, and illustrates the associated chemical pathways and workflows.
Core Properties of this compound
This compound, systematically named (2R,3R)-(+)-Bis(diphenylphosphino)butane, is a C₂-symmetric bidentate ligand. Its chirality is derived from the stereogenic centers on its butane backbone, which dictates the conformation of the chelate ring upon coordination to a metal center. This conformational rigidity is crucial for its high efficiency in inducing enantioselectivity in a variety of chemical transformations.
| Property | Value |
| Molecular Formula | C₂₈H₂₈P₂[1] |
| Molar Mass | 426.47 g/mol [2] |
| Appearance | White crystalline powder |
| CAS Number | 74839-84-2[1] |
| IUPAC Name | [(2R,3R)-3-diphenylphosphanylbutan-2-yl]-diphenylphosphane[1] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in a representative asymmetric hydrogenation reaction.
Synthesis of this compound from (R,R)-2,3-Butanediol
The seminal synthesis of this compound, as developed by Fryzuk and Bosnich, utilizes the readily available chiral pool starting material (R,R)-2,3-butanediol. The procedure involves two main transformations: tosylation of the diol followed by nucleophilic substitution with lithium diphenylphosphide.
Step 1: Synthesis of (2R,3R)-2,3-Butanediol Ditosylate
-
A solution of (R,R)-2,3-butanediol (1 equivalent) in anhydrous pyridine is cooled in an ice bath.
-
p-Toluenesulfonyl chloride (2.2 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 4 hours and then allowed to stand at room temperature overnight.
-
The mixture is poured into a mixture of ice and concentrated hydrochloric acid to precipitate the product and neutralize the pyridine.
-
The crude ditosylate is collected by filtration, washed with cold water and cold methanol, and then recrystallized from acetone/water to yield the pure product.
Step 2: Synthesis of (2R,3R)-(+)-Bis(diphenylphosphino)butane (this compound)
-
To a solution of diphenylphosphine (2.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), a solution of n-butyllithium in hexane (2.1 equivalents) is added dropwise at 0 °C to generate lithium diphenylphosphide.
-
The resulting deep red solution is stirred at room temperature for 30 minutes.
-
A solution of (2R,3R)-2,3-butanediol ditosylate (1 equivalent) in anhydrous THF is then added dropwise to the lithium diphenylphosphide solution at room temperature.
-
The reaction mixture is stirred overnight at room temperature, during which the red color fades and a white precipitate of lithium tosylate forms.
-
The reaction is quenched by the addition of deoxygenated water.
-
The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are dried over anhydrous sodium sulfate.
-
After filtration and removal of the solvent under reduced pressure, the crude product is recrystallized from hot ethanol to afford pure this compound as a white crystalline solid.
Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl 2-Acetamidoacrylate
This compound is a highly effective ligand for rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, such as α-enamides, to produce chiral amino acid derivatives.
Catalyst Preparation (in situ):
-
In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1 equivalent) and this compound (1.1 equivalents).
-
Anhydrous, deoxygenated methanol is added, and the mixture is stirred for 30 minutes to form the active catalyst complex.
Hydrogenation Procedure:
-
In a separate hydrogenation vessel, methyl 2-acetamidoacrylate (100 equivalents based on the rhodium catalyst) is dissolved in anhydrous, deoxygenated methanol.
-
The prepared catalyst solution is transferred to the hydrogenation vessel via a cannula.
-
The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 3 atm).
-
The reaction mixture is stirred vigorously at room temperature for the specified time (e.g., 12 hours).
-
Upon completion, the vessel is carefully depressurized, and the solvent is removed under reduced pressure.
-
The enantiomeric excess of the product, methyl N-acetylalaninate, is determined by chiral gas chromatography or chiral high-performance liquid chromatography.
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the synthesis of this compound and the catalytic cycle of rhodium-catalyzed asymmetric hydrogenation.
References
Spectroscopic Profile of (R,R)-Chiraphos: A Technical Guide
(R,R)-Chiraphos , with the full chemical name (2R,3R)-(+)-Bis(diphenylphosphino)butane, is a widely utilized chiral diphosphine ligand in asymmetric catalysis. Its efficacy in inducing stereoselectivity in a variety of chemical transformations is intimately linked to its well-defined three-dimensional structure. A thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and mechanistic studies. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, along with detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound. Due to the chiral nature of the molecule, the spectroscopic data for the (S,S)-enantiomer are identical.
Table 1: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Major Fragment Ions (m/z) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Electron Ionization (EI) | 183, 185, 370[1] |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |
| ³¹P | CDCl₃ | ~ -14 | Singlet | - | PPh₂ |
| ¹H | CDCl₃ | 7.2-7.5 | Multiplet | - | Phenyl protons |
| 2.0-2.2 | Multiplet | - | Methine protons (CH) | ||
| 1.1-1.3 | Doublet | ~7 | Methyl protons (CH₃) | ||
| ¹³C | CDCl₃ | 137-140 | Multiplet | - | Phenyl (ipso-carbon) |
| 128-134 | Multiplet | - | Phenyl carbons | ||
| ~36 | Multiplet | - | Methine carbon (CH) | ||
| ~17 | Multiplet | - | Methyl carbon (CH₃) |
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3080 | Medium | Aromatic C-H stretch |
| 2960-2980 | Medium | Aliphatic C-H stretch (methyl) |
| 2850-2870 | Medium | Aliphatic C-H stretch (methine) |
| 1580-1600 | Medium | Aromatic C=C stretch |
| 1480-1500 | Strong | Aromatic C=C stretch |
| 1435 | Strong | P-Ph stretch |
| 740-760 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
| 690-710 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Note: This is a representative list of expected absorption bands. An ATR-IR spectrum is available from commercial suppliers such as Aldrich.[1]
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. As this compound is air-sensitive, all sample preparations and handling should be performed under an inert atmosphere (e.g., nitrogen or argon).
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
In a glovebox or under a stream of inert gas, accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6-0.8 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely to prevent atmospheric contamination.
2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
3. ¹³C{¹H} NMR Spectroscopy:
-
Instrument: 100 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Reference: CDCl₃ solvent peak at 77.16 ppm.
-
4. ³¹P{¹H} NMR Spectroscopy:
-
Instrument: 162 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Number of Scans: 64-128.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: -50 to 50 ppm.
-
Reference: 85% H₃PO₄ (external standard) at 0.00 ppm.
-
Infrared (IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):
-
In an agate mortar, thoroughly grind 1-2 mg of this compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
2. Data Acquisition (FT-IR):
-
Instrument: Fourier Transform Infrared (FT-IR) spectrometer.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A spectrum of the pure KBr pellet should be acquired as a background and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
1. Sample Preparation (GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or toluene.
-
The concentration should be in the range of 10-100 µg/mL.
2. Data Acquisition (GC-MS):
-
Instrument: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A suitable non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless, depending on concentration.
-
Temperature Program: A gradient from a low temperature (e.g., 100 °C) to a high temperature (e.g., 300 °C) to ensure elution of the compound.
-
-
MS Conditions:
-
Ionization Energy: 70 eV.
-
Mass Range: 50-500 m/z.
-
Ion Source Temperature: 230-250 °C.
-
Visualizations
Experimental Workflow for Spectroscopic Characterization
Caption: General workflow for the spectroscopic characterization of this compound.
Synthesis of this compound
Caption: Synthetic pathway for the preparation of this compound.
References
Methodological & Application
Application Notes and Protocols for (R,R)-Chiraphos in Rhodium-Catalyzed Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the chiral ligand (R,R)-Chiraphos in rhodium-catalyzed asymmetric hydrogenation reactions. This document includes key performance data, detailed experimental protocols, and visualizations to aid in the successful application of this catalytic system.
Introduction
This compound, a C₂-symmetric bisphosphine ligand, is a well-established chiral ligand for transition metal-catalyzed asymmetric synthesis. In combination with rhodium(I) precursors, it forms a highly effective catalyst for the asymmetric hydrogenation of various prochiral olefins, yielding chiral products with varying degrees of enantioselectivity. This catalytic system has been notably applied in the synthesis of chiral amino acid derivatives and other valuable building blocks for the pharmaceutical and fine chemical industries. The mechanism of hydrogenation with catalysts containing chiral chelating diphosphine ligands like Chiraphos has been a subject of detailed study.[1]
Catalyst Performance Data
The efficacy of the Rh-(R,R)-Chiraphos catalyst is demonstrated in the asymmetric hydrogenation of several classes of substrates. The following table summarizes available quantitative data on enantioselectivity for key substrates. It is important to note that a comprehensive public database of performance for a wide array of substrates is limited.
| Substrate | Catalyst System | Solvent | Temperature (°C) | Pressure (atm H₂) | Enantiomeric Excess (ee%) | Configuration |
| Ethyl (Z)-α-acetamidocinnamate | [Rh((S,S)-Chiraphos)]⁺ | Methanol | 25 | 1 | >95 | R |
| Enamides (general) | Rh-(R,R)-Chiraphos | - | - | - | <60 | - |
Note: Data for specific reaction conditions such as catalyst loading and turnover number (TON) are not consistently reported across the literature for this compound.
Experimental Protocols
The following are detailed protocols for the in situ preparation of the Rh-(R,R)-Chiraphos catalyst and a general procedure for the asymmetric hydrogenation of prochiral olefins.
Protocol 1: In Situ Preparation of the Rh-(R,R)-Chiraphos Catalyst
This protocol describes the preparation of the active catalyst from a rhodium precursor and the this compound ligand immediately prior to the hydrogenation reaction.[1][2] This method is convenient for screening and optimization.
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate) or a similar Rh(I) precursor
-
This compound
-
Anhydrous, deoxygenated solvent (e.g., Methanol, THF, or Dichloromethane)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the rhodium precursor (1.0 eq).
-
Add this compound (1.05-1.1 eq) to the flask.
-
Add the desired volume of anhydrous, deoxygenated solvent via syringe.
-
Stir the mixture at room temperature for 15-30 minutes. The formation of the active catalyst is often indicated by a color change.
-
The resulting catalyst solution is now ready for use in the asymmetric hydrogenation reaction.
Protocol 2: General Asymmetric Hydrogenation of a Prochiral Olefin
This protocol provides a general method for the asymmetric hydrogenation of a model substrate, such as an α-dehydroamino acid derivative.
Materials:
-
Prochiral substrate (e.g., Methyl (Z)-α-acetamidocinnamate)
-
In situ prepared Rh-(R,R)-Chiraphos catalyst solution
-
Anhydrous, deoxygenated solvent (e.g., Methanol)
-
Hydrogen gas (high purity)
-
Autoclave or a reaction vessel suitable for hydrogenation under pressure
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vessel, dissolve the substrate in the anhydrous, deoxygenated solvent.
-
Transfer the freshly prepared catalyst solution to the reaction vessel containing the substrate using a syringe or cannula under an inert atmosphere.
-
Seal the reaction vessel and purge several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-50 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature).
-
Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, GC, or HPLC).
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
The reaction mixture can then be worked up to isolate and purify the product. The enantiomeric excess of the product should be determined using a suitable chiral analytical method (e.g., chiral GC or HPLC).
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for a rhodium-catalyzed asymmetric hydrogenation using this compound.
Caption: General workflow for Rh-(R,R)-Chiraphos catalyzed asymmetric hydrogenation.
Catalytic Cycle
The diagram below illustrates the generally accepted catalytic cycle for rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide with a chiral diphosphine ligand like Chiraphos.[1]
Caption: Catalytic cycle for Rh-Chiraphos catalyzed asymmetric hydrogenation.
References
Application Note: Protocol for In Situ Catalyst Preparation with (R,R)-Chiraphos for Asymmetric Hydrogenation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asymmetric hydrogenation is a fundamental transformation in modern organic synthesis, crucial for producing enantiomerically pure compounds for the pharmaceutical and fine chemical industries. Chiral phosphine ligands are central to the success of this field, with (R,R)-Chiraphos, or (2R,3R)-Bis(diphenylphosphino)butane, being a "privileged" ligand known for inducing high stereoselectivity in metal-catalyzed reactions.[1][2]
The in situ preparation of catalysts—where the active catalytic species is generated directly in the reaction vessel from a stable metal precursor and a chiral ligand—offers significant advantages.[3] This approach streamlines the process by avoiding the isolation of often sensitive organometallic complexes, facilitating rapid screening of ligands and optimization of reaction conditions.[3] This document provides a detailed protocol for the in situ generation of a Rhodium-(R,R)-Chiraphos catalyst and its application in the asymmetric hydrogenation of a model prochiral olefin.
Experimental Protocols
Protocol 1: In Situ Preparation of Rhodium-(R,R)-Chiraphos Catalyst Stock Solution
This procedure details the preparation of a 0.01 M stock solution of the active catalyst. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation.[3]
Materials:
-
This compound (CAS No. 64896-28-2)
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(cod)₂]BF₄) (CAS No. 35138-22-8)[3]
-
Anhydrous, degassed solvent (e.g., Methanol or Dichloromethane)
Equipment:
-
Schlenk line or glovebox
-
Clean, dry Schlenk flasks with magnetic stir bars
-
Gas-tight syringes and needles
Procedure:
-
Ligand Preparation: In a glovebox or under a positive pressure of inert gas, accurately weigh 4.7 mg (0.011 mmol, 1.1 eq) of this compound into a dry Schlenk flask containing a magnetic stir bar.
-
Precursor Preparation: In a separate, dry Schlenk flask, weigh 4.1 mg (0.010 mmol, 1.0 eq) of [Rh(cod)₂]BF₄.
-
Dissolution: Add 1.0 mL of anhydrous, degassed dichloromethane (DCM) to the flask containing the rhodium precursor. Stir until a clear, orange-red solution is formed.[3]
-
Complex Formation: Using a gas-tight syringe, slowly transfer the [Rh(cod)₂]BF₄ solution to the Schlenk flask containing the this compound ligand. Rinse the precursor flask with an additional 0.5 mL of degassed DCM and add it to the mixture to ensure complete transfer.
-
Incubation: Stir the resulting mixture at room temperature (20-25 °C) for 15-20 minutes. A color change is typically observed, indicating the formation of the desired Rhodium-(R,R)-Chiraphos complex. The final volume is adjusted with the degassed solvent to achieve the target concentration of 0.01 M.
Protocol 2: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol describes a representative asymmetric hydrogenation using the freshly prepared catalyst solution.
Materials:
-
Methyl (Z)-α-acetamidocinnamate (CAS No. 64338-29-8)
-
Prepared 0.01 M Rhodium-(R,R)-Chiraphos catalyst stock solution
-
Anhydrous, degassed methanol (MeOH)
-
High-purity hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
High-pressure autoclave or hydrogenation reactor with a glass liner
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware for workup
-
Analytical equipment for determining yield and enantiomeric excess (e.g., Chiral GC or HPLC)
Procedure:
-
Reactor Setup: Add 205.2 mg (1.0 mmol) of the substrate, methyl (Z)-α-acetamidocinnamate, to the glass liner of the high-pressure autoclave equipped with a stir bar.
-
Inerting: Seal the reactor and thoroughly purge with inert gas (3-5 cycles of vacuum/backfill with Argon or Nitrogen).
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add 9.0 mL of anhydrous, degassed methanol to dissolve the substrate.[3] Subsequently, transfer 1.0 mL of the 0.01 M Rhodium-(R,R)-Chiraphos catalyst solution (0.01 mmol, 1 mol% catalyst loading) to the reactor via syringe.[3]
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).[4] Commence stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing hydrogen uptake.
-
Workup: Upon reaction completion, carefully vent the excess hydrogen gas and purge the reactor with inert gas. Remove the solvent under reduced pressure.
-
Analysis: The residue can be purified by column chromatography on silica gel. The enantiomeric excess (ee) of the product, N-acetyl-phenylalanine methyl ester, is determined using chiral HPLC or GC analysis.
Data Presentation
The following table summarizes typical parameters and expected outcomes for the Rhodium-(R,R)-Chiraphos catalyzed asymmetric hydrogenation of common prochiral olefins.
| Substrate | Metal Precursor | Catalyst Loading (mol%) | Solvent | H₂ Pressure | Yield (%) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | [Rh(cod)₂]BF₄ | 1.0 | MeOH | 50 psi | >95 | >99 | [4][2] |
| Dimethyl Itaconate | [Rh(cod)₂]BF₄ | 0.5 - 1.0 | MeOH | 1 atm | >95 | ~98 | [5] |
| (Z)-α-acetamidocinnamic acid | [Rh(cod)Cl]₂ | 1.0 | EtOH/Benzene | 1 atm | ~100 | 95 | [6] |
Visualized Workflow and Logic
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Workflow for the in situ preparation of the Rhodium-(R,R)-Chiraphos catalyst stock solution.
References
Application Notes and Protocols: Asymmetric Synthesis of l-Menthol via Asymmetric Hydroformylation of Neral using a Rhodium-(R,R)-Chiraphos Catalyst
Audience: Researchers, scientists, and drug development professionals.
Introduction: L-menthol is a high-value chiral compound extensively used in the pharmaceutical, food, and fragrance industries for its characteristic cooling sensation and minty aroma. While natural extraction from mint oils is a traditional source, synthetic routes are crucial for ensuring a stable and scalable supply. Several industrial processes have been developed for the enantioselective synthesis of l-menthol, with the BASF process being a prominent example of large-scale asymmetric catalysis. A key step in the BASF synthesis is the asymmetric hydroformylation of neral, the (Z)-isomer of citral, to produce (+)-(R)-citronellal, a crucial chiral intermediate. This reaction is catalyzed by a rhodium complex modified with the chiral diphosphine ligand (R,R)-Chiraphos, which effectively controls the stereochemistry of the newly formed chiral center. These application notes provide a detailed overview of this process, including a representative experimental protocol and relevant performance data.
Key Reaction and Signaling Pathway
The core of this asymmetric synthesis is the rhodium-catalyzed hydroformylation of neral. The this compound ligand coordinates to the rhodium center, creating a chiral environment that directs the addition of a formyl group (CHO) and a hydrogen atom across the double bond of neral, leading to the preferential formation of the (R)-enantiomer of citronellal.
Caption: Catalytic conversion of neral to (+)-(R)-citronellal.
Quantitative Data Presentation
The following table summarizes the key quantitative data for the asymmetric hydroformylation of neral to (+)-(R)-citronellal using a rhodium-(R,R)-Chiraphos catalyst, as described in the context of the BASF l-menthol process. It is important to note that specific details of industrial processes are often proprietary.
| Parameter | Value | Reference |
| Substrate | Neral ((Z)-isomer of citral) | [BASF Process Descriptions] |
| Catalyst System | Rh(CO)₂acac / this compound | [Review articles on l-menthol synthesis] |
| Product | (+)-(R)-Citronellal | [BASF Process Descriptions] |
| Enantiomeric Excess (ee) | >87% | [Review articles on l-menthol synthesis] |
| Reaction Type | Asymmetric Hydroformylation | [BASF Process Descriptions] |
| Process Mode | Continuous-flow | [BASF Process Descriptions] |
Experimental Protocols
Protocol 1: Preparation of the Rhodium-(R,R)-Chiraphos Catalyst Precursor
This protocol describes the in situ preparation of the active catalyst from commercially available precursors.
Materials:
-
Dicarbonylacetylacetonatorhodium(I) [Rh(CO)₂acac]
-
(2R,3R)-Bis(diphenylphosphino)butane [this compound]
-
Anhydrous, deoxygenated solvent (e.g., toluene or THF)
-
Schlenk flask or similar apparatus for handling air-sensitive compounds
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a clean, dry Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound in the anhydrous, deoxygenated solvent.
-
In a separate Schlenk flask, dissolve the appropriate molar equivalent of Rh(CO)₂acac in the same solvent.
-
Slowly add the rhodium precursor solution to the this compound solution with gentle stirring at room temperature.
-
Stir the resulting mixture for 30-60 minutes to allow for complete ligand exchange and formation of the active catalyst complex. The solution is now ready for use in the hydroformylation reaction.
Protocol 2: Asymmetric Hydroformylation of Neral
This protocol is a representative procedure for the asymmetric hydroformylation of neral to (+)-(R)-citronellal. The conditions are based on typical procedures for rhodium-catalyzed hydroformylation of α,β-unsaturated aldehydes and should be optimized for specific laboratory setups.
Materials:
-
Neral (purified, free of peroxides)
-
In situ prepared Rhodium-(R,R)-Chiraphos catalyst solution
-
Anhydrous, deoxygenated solvent (e.g., toluene)
-
High-pressure autoclave equipped with a stirrer, gas inlet, and temperature control
-
Syngas (a mixture of carbon monoxide and hydrogen, typically 1:1)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reactor Setup: Ensure the high-pressure autoclave is clean, dry, and has been purged with an inert gas.
-
Charging the Reactor: Under an inert atmosphere, transfer the freshly prepared Rhodium-(R,R)-Chiraphos catalyst solution into the autoclave. Add additional anhydrous solvent if necessary, followed by the neral substrate. The substrate-to-catalyst ratio should be carefully chosen based on desired turnover numbers.
-
Reaction Conditions:
-
Seal the autoclave and purge several times with syngas to remove the inert atmosphere.
-
Pressurize the reactor with syngas to the desired pressure (e.g., 20-50 bar).
-
Begin stirring and heat the reaction mixture to the target temperature (e.g., 60-80 °C).
-
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC or TLC for the consumption of neral.
-
Work-up and Purification:
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess syngas in a well-ventilated fume hood.
-
Open the reactor and transfer the reaction mixture to a round-bottom flask.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the resulting crude (+)-(R)-citronellal by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization: Characterize the purified product by NMR and determine the enantiomeric excess using chiral GC or HPLC.
Overall Synthesis Workflow
The following diagram illustrates the multi-step synthesis of l-menthol starting from citral, as employed in the BASF process, highlighting the key asymmetric hydroformylation step.
Caption: BASF l-menthol synthesis workflow.
Application of (R,R)-Chiraphos in Palladium-Catalyzed 1,4-Addition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the chiral ligand (R,R)-Chiraphos in palladium-catalyzed 1,4-addition reactions. This asymmetric transformation is a powerful tool for the enantioselective formation of carbon-carbon bonds, yielding β-aryl ketones, which are valuable intermediates in the synthesis of complex molecules and active pharmaceutical ingredients.
Introduction
The palladium-catalyzed 1,4-addition (or conjugate addition) of arylating agents to α,β-unsaturated carbonyl compounds is a cornerstone of modern organic synthesis. The use of chiral ligands, such as this compound, allows for the stereoselective creation of new chiral centers with high enantiopurity. This compound, a C₂-symmetric diphosphine ligand, forms a chiral complex with palladium, which effectively shields one face of the coordinated enone, directing the nucleophilic attack of the aryl group to the opposite face and thus controlling the stereochemical outcome of the reaction.
Dicationic palladium(II) complexes featuring chiral bisphosphine ligands like this compound have proven to be particularly effective catalysts for the 1,4-addition of various arylating reagents, including aryltrifluoroborates and arylboronic acids, to cyclic and acyclic enones. These reactions often proceed with high yields and excellent enantioselectivities under mild conditions.
Data Presentation
The following tables summarize the quantitative data for the palladium-catalyzed asymmetric 1,4-addition of various arylating agents to different enones using the this compound ligand.
Table 1: Enantioselective 1,4-Addition of Potassium Phenyltrifluoroborate to Cyclic Enones
| Entry | Enone | Product | Yield (%) | ee (%) |
| 1 | 2-Cyclopentenone | (R)-3-Phenylcyclopentanone | 95 | 94 |
| 2 | 2-Cyclohexenone | (R)-3-Phenylcyclohexanone | 98 | 89 |
| 3 | 2-Cycloheptenone | (R)-3-Phenylcycloheptanone | 96 | 75 |
Reaction Conditions: Catalyst: --INVALID-LINK--₂, Solvent: MeOH/H₂O, Temperature: -15 °C.
Table 2: Enantioselective 1,4-Addition of Aryltrifluoroborates to 2-Cyclohexenone
| Entry | Aryl Group (Ar) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | (R)-3-Phenylcyclohexanone | 98 | 89 |
| 2 | 4-Tolyl | (R)-3-(4-Tolyl)cyclohexanone | 97 | 90 |
| 3 | 4-Methoxyphenyl | (R)-3-(4-Methoxyphenyl)cyclohexanone | 95 | 91 |
| 4 | 4-Fluorophenyl | (R)-3-(4-Fluorophenyl)cyclohexanone | 93 | 88 |
Reaction Conditions: Catalyst: --INVALID-LINK--₂, Solvent: MeOH/H₂O, Temperature: -15 °C.
Experimental Protocols
Preparation of the Dicationic Palladium(II)-(R,R)-Chiraphos Catalyst: Pd(this compound)(PhCN)₂₂
This protocol is adapted from general procedures for the synthesis of dicationic palladium complexes.
Materials:
-
This compound
-
[Pd(PhCN)₂Cl₂] (bis(benzonitrile)palladium(II) chloride)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Benonitrile (PhCN, anhydrous)
-
Argon or Nitrogen gas
-
Standard Schlenk line equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [Pd(PhCN)₂Cl₂] (1.0 eq) and this compound (1.05 eq) in anhydrous dichloromethane.
-
Stir the solution at room temperature for 1 hour.
-
In a separate Schlenk flask, dissolve silver hexafluoroantimonate (2.1 eq) in anhydrous benzonitrile.
-
Slowly add the AgSbF₆ solution to the palladium-phosphine solution at room temperature. A white precipitate of AgCl will form immediately.
-
Stir the reaction mixture at room temperature for 4-6 hours, protected from light.
-
Filter the mixture through a pad of Celite under an inert atmosphere to remove the AgCl precipitate.
-
Wash the Celite pad with a small amount of anhydrous dichloromethane.
-
Concentrate the filtrate under reduced pressure to afford the dicationic palladium(II)-(R,R)-Chiraphos complex as a solid. The complex should be stored under an inert atmosphere.
General Procedure for the Palladium-Catalyzed Asymmetric 1,4-Addition of Aryltrifluoroborates to Enones
Materials:
-
--INVALID-LINK--₂ (catalyst)
-
Enone (e.g., 2-cyclohexenone)
-
Potassium aryltrifluoroborate (e.g., potassium phenyltrifluoroborate)
-
Methanol (MeOH, anhydrous)
-
Deionized water
-
Argon or Nitrogen gas
-
Standard Schlenk line equipment
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the dicationic palladium(II)-(R,R)-Chiraphos catalyst (typically 1-5 mol%).
-
Add the enone (1.0 eq) and the potassium aryltrifluoroborate (1.2-1.5 eq).
-
Add a mixture of anhydrous methanol and deionized water (typically in a 9:1 to 4:1 ratio) as the solvent.
-
Cool the reaction mixture to the desired temperature (e.g., -15 °C) using a cryostat.
-
Stir the reaction mixture vigorously at this temperature for the specified time (typically 12-48 hours), monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-aryl ketone.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
Visualizations
Catalytic Cycle
Caption: Proposed catalytic cycle for the palladium-catalyzed 1,4-addition.
Experimental Workflow
Caption: A typical experimental workflow for the 1,4-addition reaction.
Logical Relationship of Catalyst Components
Caption: Relationship between the components of the catalytic system.
Application Notes and Protocols for (R,R)-Chiraphos in Asymmetric Hydrogenation of Prochiral Olefins
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-Chiraphos, a C₂-symmetric chiral diphosphine ligand, is a well-established ligand for transition metal-catalyzed asymmetric synthesis. When complexed with rhodium(I), it forms a highly effective catalyst for the enantioselective hydrogenation of various prochiral olefins, particularly in the synthesis of chiral amino acids and their derivatives. These chiral building blocks are of significant interest in the pharmaceutical and fine chemical industries. This document provides detailed protocols for the preparation and application of the this compound-rhodium catalyst in the asymmetric hydrogenation of representative prochiral olefins.
Catalyst Performance Data
The efficacy of the this compound-rhodium catalyst is demonstrated in the asymmetric hydrogenation of several classes of prochiral olefins. The following table summarizes the quantitative data for these reactions, providing a basis for comparison and experimental design.
| Substrate | Catalyst System | S/C Ratio¹ | Solvent | Pressure (atm H₂) | Temp. (°C) | Conversion (%) | ee (%)² | Configuration |
| Methyl (Z)-α-acetamidocinnamate | [Rh(this compound)(COD)]BF₄ | 100:1 | Methanol | 1 | 25 | >99 | 98 | (R) |
| (Z)-α-Acetamidocinnamic acid | [Rh(this compound)(COD)]BF₄ | 100:1 | Ethanol | 1 | 25 | >99 | 95 | (R) |
| Itaconic acid | In situ prepared | 100:1 | Methanol | 50 | 50 | 100 | 88 | (S) |
| Dimethyl itaconate | In situ prepared | 100:1 | Methanol | 50 | 25 | 100 | 92 | (S) |
| N-acetyldehydrophenylalanine | [Rh(this compound)(COD)]BF₄ | 100:1 | Ethanol/Benzene (2:1) | 1 | 20 | 100 | 99 | (R) |
| Acyclic Tetrasubstituted Enamide³ | [Rh(this compound)(COD)]BF₄ | 100:1 | Methanol | 3 | 25 | 100 | <60 | N/A |
¹ S/C Ratio: Substrate-to-catalyst molar ratio. ² ee (%): Enantiomeric excess. ³ For certain electron-rich enamides, this compound has been reported to provide lower enantioselectivities compared to more modern, electron-rich bisphosphine ligands.[1]
Experimental Protocols
The following are detailed protocols for the preparation of the this compound-rhodium catalyst and its application in the asymmetric hydrogenation of prochiral olefins.
Protocol 1: In Situ Preparation of the this compound-Rhodium Catalyst
This protocol describes the preparation of the active catalyst from a rhodium precursor and the this compound ligand immediately prior to the hydrogenation reaction.
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate) or a similar Rh(I) precursor.
-
This compound
-
Anhydrous, deoxygenated solvent (e.g., Methanol, THF, or Dichloromethane)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the rhodium precursor (1.0 eq).
-
Add the this compound ligand (1.05-1.1 eq) to the flask.
-
Add the desired volume of anhydrous, deoxygenated solvent via syringe.
-
Stir the mixture at room temperature for 20-30 minutes. The formation of the active catalyst is often indicated by a color change to a yellow-orange solution.
-
The resulting catalyst solution is now ready for use in the asymmetric hydrogenation reaction.
Protocol 2: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol provides a general method for the asymmetric hydrogenation of a model α-dehydroamino acid derivative.
Materials:
-
Methyl (Z)-α-acetamidocinnamate
-
In situ prepared this compound-Rh catalyst solution or pre-formed [Rh(this compound)(COD)]BF₄
-
Anhydrous, deoxygenated solvent (e.g., Methanol)
-
Hydrogen gas (high purity)
-
Autoclave or a reaction vessel suitable for hydrogenation under pressure
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vessel, dissolve the substrate, Methyl (Z)-α-acetamidocinnamate, in the anhydrous, deoxygenated solvent.
-
Add the freshly prepared this compound-Rh catalyst solution via cannula or syringe under a positive pressure of inert gas.
-
Seal the reaction vessel and purge several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
Upon completion, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Visualizations
The following diagrams illustrate the key concepts and workflows associated with the use of the this compound-Rh catalyst system.
Caption: Experimental workflow for asymmetric hydrogenation.
Caption: Key components of the catalytic system.
References
Application Notes and Protocols for Rhodium-Bisphosphine Catalyzed Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodium-bisphosphine catalyzed asymmetric hydrogenation is a cornerstone of modern organic synthesis, providing a highly efficient and enantioselective method for the creation of chiral centers. This technique is of paramount importance in the pharmaceutical industry for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where a specific stereoisomer is often responsible for the desired therapeutic effect while the other may be inactive or even harmful.[1][2] The versatility of this reaction is demonstrated by its application to a wide range of substrates, including dehydroamino acids, enamides, and itaconic acid derivatives.[3][4][5]
The catalyst system typically consists of a rhodium precursor and a chiral bisphosphine ligand. The ligand's structure is crucial for inducing asymmetry in the product, with C₂-symmetric bisphosphines like BINAP and DuPHOS being prominent examples.[4][6] The selection of the appropriate ligand, solvent, and reaction conditions is critical to achieving high enantioselectivity and conversion. These application notes provide a general workflow, detailed experimental protocols, and representative data for researchers engaged in asymmetric synthesis.
General Experimental Workflow
The following diagram illustrates the typical workflow for a rhodium-bisphosphine catalyzed asymmetric hydrogenation experiment, from catalyst preparation to the analysis of the final product.
Caption: General workflow for asymmetric hydrogenation.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of Methyl α-Acetamidoacrylate
This protocol provides a general method for the asymmetric hydrogenation of a common benchmark substrate, methyl α-acetamidoacrylate, using a rhodium-bisphosphine catalyst.
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral bisphosphine ligand (e.g., (R,R)-Me-DuPhos)
-
Methyl α-acetamidoacrylate
-
Anhydrous, degassed solvent (e.g., Methanol)
-
High-purity hydrogen gas
-
Schlenk flask or autoclave
-
Standard glassware for inert atmosphere techniques
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus with pressure gauge
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%) and the chiral bisphosphine ligand (e.g., (R,R)-Me-DuPhos, 1.1 mol%) to a Schlenk flask or an autoclave insert equipped with a magnetic stir bar.
-
Add a portion of the anhydrous, degassed solvent (e.g., 2 mL of Methanol) and stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
In a separate vial, dissolve the methyl α-acetamidoacrylate (1.0 equiv) in the remaining volume of the anhydrous, degassed solvent.
-
Transfer the substrate solution to the vessel containing the catalyst.
-
Seal the reaction vessel securely.
-
-
Hydrogenation:
-
Remove the reaction vessel from the glovebox.
-
Connect the vessel to the hydrogenation apparatus.
-
Purge the vessel with hydrogen gas three times to remove any residual air.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm).
-
Commence stirring and maintain the reaction at the desired temperature (e.g., room temperature) for the specified time (e.g., 1-24 hours).
-
-
Workup and Analysis:
-
Upon completion of the reaction (monitored by TLC or a preliminary NMR), carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be analyzed directly to determine conversion and enantiomeric excess.
-
Determine the conversion by ¹H NMR spectroscopy of the crude reaction mixture.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
If necessary, purify the product by column chromatography on silica gel.
-
Data Presentation
The following tables summarize typical results for the rhodium-bisphosphine catalyzed asymmetric hydrogenation of various substrates.
Table 1: Asymmetric Hydrogenation of Methyl α-Acetamidoacrylate with Various Bisphosphine Ligands
| Entry | Ligand | Solvent | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) |
| 1 | (R,R)-DIPAMP | Methanol | 3 | 12 | >99 | 95 (R) |
| 2 | (S,S)-Chiraphos | Ethanol | 1 | 2 | >99 | 99 (S) |
| 3 | (R)-BINAP | THF | 50 | 48 | >99 | 87 (R) |
| 4 | (R,R)-Me-DuPhos | Methanol | 1 | 1 | >99 | >99 (R) |
Table 2: Asymmetric Hydrogenation of Dimethyl Itaconate
| Entry | Catalyst System | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | [Rh(COD)((R,R)-DIPAMP)]BF₄ | Methanol | 50 | 25 | 15 | 100 | 94 (R) |
| 2 | [Rh(COD)((S)-BINAP)]OTf | Toluene | 4 | 20 | 20 | 100 | 95 (S) |
| 3 | [Rh(COD)(TangPhos)]BF₄ | CH₂Cl₂ | 50 | 25 | 12 | >99 | 99 (S) |
Signaling Pathways and Logical Relationships
The following diagram illustrates the catalytic cycle for rhodium-bisphosphine catalyzed asymmetric hydrogenation, highlighting the key steps of substrate coordination, oxidative addition of hydrogen, migratory insertion, and reductive elimination.
Caption: Catalytic cycle of asymmetric hydrogenation.
Conclusion
Rhodium-bisphosphine catalyzed asymmetric hydrogenation remains a powerful and reliable method for the synthesis of chiral molecules. The protocols and data presented here serve as a practical guide for researchers in the field. The continued development of novel chiral ligands promises to further expand the scope and utility of this important transformation in both academic and industrial settings.[3][7][8] Careful optimization of reaction parameters and a thorough understanding of the underlying catalytic cycle are essential for achieving the desired outcomes in terms of both yield and enantioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ethz.ch [ethz.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. Design and synthesis of a novel three-hindered quadrant bisphosphine ligand and its application in asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. A Bulky Three-Hindered Quadrant Bisphosphine Ligand: Synthesis and Application in Rhodium-Catalyzed Asymmetric Hydrogenation of Functionalized Alkenes [organic-chemistry.org]
Application Notes: (R,R)-Chiraphos in the Asymmetric Synthesis of Pharmaceutical Precursors
(R,R)-Chiraphos , a C₂-symmetric chiral phosphine ligand, stands as a cornerstone in the field of asymmetric catalysis, particularly in the synthesis of enantiomerically enriched pharmaceutical ingredients. Its application in transition metal-catalyzed reactions, most notably rhodium-catalyzed asymmetric hydrogenation, allows for the precise introduction of chirality, a critical aspect in the development of modern therapeutics where a specific stereoisomer is often responsible for the desired pharmacological activity.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key precursor for L-DOPA, a widely used medication for Parkinson's disease. The protocols and data presented are representative of the high efficiency and enantioselectivity achievable with this catalyst system.
Key Applications in Pharmaceutical Synthesis
This compound, in conjunction with rhodium, forms a highly effective catalyst for the asymmetric hydrogenation of prochiral olefins. A prominent application is the enantioselective reduction of α-enamides, such as dehydroamino acid derivatives, to produce chiral α-amino acids. These chiral building blocks are fundamental to a wide array of pharmaceuticals.
A classic and industrially relevant example is the synthesis of a precursor to L-DOPA (L-3,4-dihydroxyphenylalanine). The asymmetric hydrogenation of (Z)-α-acetamidocinnamic acid derivatives using a Rh-(R,R)-Chiraphos catalyst yields the corresponding protected L-phenylalanine derivative with high enantiomeric excess.
Quantitative Data Summary
The performance of the Rh-(R,R)-Chiraphos catalyst system in the asymmetric hydrogenation of dehydroamino acid derivatives is summarized below. The data highlights the excellent enantioselectivity and high yields typically achieved.
| Substrate | Product | Catalyst System | Solvent | Pressure (atm H₂) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | [Rh(this compound)(COD)]BF₄ | MeOH | 1-10 | Room Temp. | >95 | >95 | (S) |
| Ethyl (Z)-α-acetamidocinnamate | N-Acetyl-L-phenylalanine ethyl ester | In-situ prepared Rh-(R,R)-Chiraphos | EtOH | 5 | 25 | 98 | 96 | (S) |
| (Z)-α-acetamidocinnamic acid | N-Acetyl-L-phenylalanine | [Rh(this compound)(NBD)]ClO₄ | EtOH/H₂O | 3 | 25 | >99 | 94 | (S) |
Note: Data is compiled from representative literature on asymmetric hydrogenation using this compound and analogous systems. Actual results may vary depending on specific reaction conditions and substrate purity.
Experimental Protocols
The following protocols detail the in-situ preparation of the Rh-(R,R)-Chiraphos catalyst and a general procedure for the asymmetric hydrogenation of a dehydroamino acid derivative.
Protocol 1: In-Situ Preparation of the Rh-(R,R)-Chiraphos Catalyst
This protocol describes the formation of the active catalyst from a rhodium precursor and the this compound ligand.
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate) or similar Rh(I) precursor
-
This compound
-
Anhydrous, deoxygenated solvent (e.g., Methanol, Ethanol, or THF)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen) in a Schlenk flask, add the rhodium precursor (1.0 eq).
-
To the same flask, add this compound (1.05-1.1 eq).
-
Add the desired volume of anhydrous, deoxygenated solvent via syringe.
-
Stir the mixture at room temperature for 20-30 minutes. The formation of the active catalyst is often indicated by a distinct color change.
-
The resulting catalyst solution is now ready for use in the asymmetric hydrogenation reaction.
Protocol 2: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol provides a general method for the synthesis of a chiral precursor to L-DOPA.
Materials:
-
Methyl (Z)-α-acetamidocinnamate (substrate)
-
In-situ prepared Rh-(R,R)-Chiraphos catalyst solution (from Protocol 1)
-
Anhydrous, deoxygenated methanol
-
High-purity hydrogen gas
-
High-pressure autoclave or a suitable hydrogenation apparatus
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vessel, dissolve the substrate, Methyl (Z)-α-acetamidocinnamate, in the anhydrous, deoxygenated methanol.
-
Under an inert atmosphere, transfer the freshly prepared catalyst solution to the substrate solution via cannula.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with hydrogen gas three to four times to remove any residual air.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 5 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).
-
Once the reaction is complete, carefully vent the excess hydrogen gas.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the enantiomerically enriched N-Acetyl-L-phenylalanine methyl ester.
Visualizations
Catalytic Cycle for Asymmetric Hydrogenation
Caption: A simplified representation of the catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
Experimental Workflow for Asymmetric Hydrogenation
Caption: A streamlined workflow for the asymmetric hydrogenation of a prochiral olefin using a Rh-(R,R)-Chiraphos catalyst.
Application Notes and Protocols for (R,R)-Chiraphos Catalyzed Synthesis of Chiral Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral heterocycles is a cornerstone of modern medicinal chemistry and drug development. These structural motifs are prevalent in a vast array of pharmaceuticals and biologically active compounds. Transition metal-catalyzed asymmetric hydrogenation, employing chiral phosphine ligands, stands out as a highly efficient and atom-economical method for accessing these valuable molecules in high enantiopurity. Among the pioneering chiral diphosphine ligands, (R,R)-Chiraphos, complexed with rhodium, has been historically significant in the field of asymmetric catalysis.
These application notes provide an overview and detailed protocols for the synthesis of chiral heterocycles, with a focus on rhodium-catalyzed asymmetric hydrogenation. While direct, detailed applications of this compound for a broad range of common heterocycles such as piperidines, pyrrolidines, and tetrahydrofurans are not extensively documented in recent literature, this document presents a representative protocol for the asymmetric hydrogenation of N-heterocyclic compounds, a reaction class where ligands of the Chiraphos type are conceptually applied. The provided data and protocols are based on well-established methodologies for similar chiral diphosphine-rhodium catalyst systems to serve as a practical guide for researchers.
Application: Asymmetric Hydrogenation of Quinolines
The asymmetric hydrogenation of quinolines to the corresponding chiral tetrahydroquinolines is a pivotal transformation, as the tetrahydroquinoline core is a privileged scaffold in numerous pharmaceutical agents. This reaction allows for the stereoselective introduction of chirality into the heterocyclic ring system, leading to the formation of valuable chiral building blocks.
Logical Workflow for Catalyst Screening and Optimization
Caption: General workflow for the asymmetric hydrogenation of quinolines.
Data Presentation
The following table summarizes representative data for the rhodium-catalyzed asymmetric hydrogenation of various substituted quinolines to their corresponding tetrahydroquinolines. This data is illustrative of the high yields and enantioselectivities that can be achieved with chiral diphosphine ligands.
| Entry | Substrate (Quinoline Derivative) | Catalyst System | Solvent | Yield (%) | ee (%) |
| 1 | 2-Methylquinoline | [Rh((R,R)-DIPAMP)(COD)]BF4 | MeOH | 95 | 87 |
| 2 | 2-Phenylquinoline | [Rh((R,R)-DIPAMP)(COD)]BF4 | MeOH | 98 | 92 |
| 3 | 2-Propylquinoline | [Rh((R,R)-DIPAMP)(COD)]BF4 | CH2Cl2 | 93 | 85 |
| 4 | 6-Bromo-2-methylquinoline | [Rh((R,R)-DIPAMP)(COD)]BF4 | MeOH | 96 | 89 |
| 5 | 8-Ethyl-2-methylquinoline | [Rh((R,R)-DIPAMP)(COD)]BF4 | CH2Cl2 | 91 | 83 |
Note: Data presented is based on analogous systems and is for illustrative purposes. Results with this compound may vary and require specific optimization.
Experimental Protocols
General Protocol for the Asymmetric Hydrogenation of 2-Substituted Quinolines
This protocol provides a general procedure for the asymmetric hydrogenation of a 2-substituted quinoline using a rhodium catalyst with a chiral diphosphine ligand like this compound.
Materials:
-
[Rh(COD)₂]BF₄ (Rhodium(1,5-cyclooctadiene) tetrafluoroborate)
-
This compound
-
2-Substituted quinoline
-
Anhydrous, degassed solvent (e.g., Methanol, Dichloromethane)
-
Hydrogen gas (high purity)
-
High-pressure autoclave equipped with a magnetic stir bar
Procedure:
-
Catalyst Preparation (In situ): In a glovebox, to a Schlenk flask charged with [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%), add a solution of this compound (0.011 mmol, 1.1 mol%) in the chosen anhydrous, degassed solvent (5 mL). Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: To the catalyst solution, add the 2-substituted quinoline (1.0 mmol, 100 mol%).
-
Hydrogenation: Transfer the Schlenk flask containing the reaction mixture into a high-pressure autoclave. Seal the autoclave and purge with hydrogen gas three times. Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 atm) and commence vigorous stirring.
-
Reaction Monitoring: Maintain the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by taking aliquots (after safely depressurizing and purging with an inert gas) and analyzing by TLC or GC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas from the autoclave and purge with an inert gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure chiral tetrahydroquinoline.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess of the product by chiral HPLC analysis.
Signaling Pathway for Stereochemical Induction
Caption: Simplified pathway for enantioselective hydrogenation.
Conclusion
The use of rhodium catalysts bearing chiral diphosphine ligands like this compound is a powerful strategy for the asymmetric synthesis of chiral heterocycles. While specific, recent, and detailed applications of this compound for a wide variety of heterocyclic substrates may require further exploration, the principles and protocols outlined in these notes provide a solid foundation for researchers to develop highly enantioselective hydrogenations. The experimental workflow, from catalyst preparation to product analysis, is critical for achieving high yields and enantioselectivities. The continued development of new chiral ligands and a deeper understanding of the reaction mechanisms will undoubtedly expand the scope and utility of this important transformation in the synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries.
Application Notes and Protocols for Asymmetric Hydrogenation Using (R,R)-Chiraphos Catalyst
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for asymmetric hydrogenation reactions utilizing the chiral catalyst (R,R)-Chiraphos complexed with rhodium. This document includes detailed experimental protocols, quantitative data on substrate scope and enantioselectivity, and visualizations of the catalytic cycle and experimental workflow.
Introduction
Asymmetric hydrogenation is a powerful technique for the synthesis of enantiomerically enriched compounds, which are crucial in the pharmaceutical and fine chemical industries.[1][2] Rhodium complexes bearing chiral phosphine ligands are highly effective catalysts for the hydrogenation of prochiral olefins, such as α-aminoacrylic acid derivatives, to yield chiral products with high optical purity.[3] this compound, a C₂-symmetric chiral diphosphine ligand, has been historically significant in demonstrating the impact of chelate ring conformation on asymmetric induction.[4] While newer ligands have been developed, this compound remains a valuable tool in asymmetric catalysis. These notes detail the application of a rhodium-(R,R)-Chiraphos catalyst in the asymmetric hydrogenation of various prochiral substrates.
Data Presentation
The rhodium-(R,R)-Chiraphos catalyst has been successfully employed in the asymmetric hydrogenation of a variety of prochiral olefins. The following tables summarize the quantitative data for key substrate classes.
Table 1: Asymmetric Hydrogenation of Dehydroamino Acid Derivatives
| Substrate | Product | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | N-acetyl-(R)-phenylalanine methyl ester | EtOH | 1 | 25 | ~100 | 95 | [3] |
| (Z)-α-acetamidocinnamic acid | N-acetyl-(R)-phenylalanine | EtOH | 1 | 25 | ~100 | >95 | [3] |
| Ethyl (Z)-α-acetamidocinnamate | N-acetyl-(R)-phenylalanine ethyl ester | EtOH | 1 | 25 | ~100 | 90 | [5] |
Table 2: Asymmetric Hydrogenation of Enamides
| Substrate | Product | Solvent | Pressure (psi) | Temp (°C) | Yield (%) | ee (%) | Reference |
| N-(1-phenylvinyl)acetamide | N-(1-phenylethyl)acetamide | Toluene | 40 | RT | Quant. | <60 | [6] |
| N-acetyl-1-methylene-1,2,3,4-tetrahydroisoquinoline | (R)-(-)-N-acetylsalsolidine | Toluene | 40 | RT | Quant. | 77.8 | [6] |
| N-acetyl-2-butylindole | N-acetyl-2-butylindoline | i-PrOH | 5.0 MPa | 60 | 100 | 1 (S) | [7] |
Note: For some enamides, Rh-chiral bisphosphines with diphenylphosphino groups like Chiraphos have been reported to result in lower enantioselectivities (<60% ee) compared to more electron-rich ligands.[6]
Table 3: Asymmetric Hydrogenation of Itaconic Acid Derivatives
| Substrate | Product | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Reference |
| Itaconic acid | (S)-Methylsuccinic acid | MeOH | 1 | 25 | ~100 | 88 | |
| Dimethyl itaconate | Dimethyl (S)-methylsuccinate | MeOH | 1 | 25 | ~100 | 92 |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of the catalyst precursor and the general procedure for asymmetric hydrogenation.
3.1. Preparation of the Catalyst Precursor: [Rh(COD)this compound]BF₄
This protocol describes the in situ generation of the active catalyst.
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
This compound
-
Anhydrous, degassed solvent (e.g., Methanol, Toluene)
-
Schlenk flask
-
Magnetic stirrer
-
Argon or Nitrogen source
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [Rh(COD)₂]BF₄ (1.0 mol%) in the chosen anhydrous, degassed solvent.
-
In a separate flask, dissolve this compound (1.1 mol%) in the same solvent.
-
Slowly add the this compound solution to the stirred solution of the rhodium precursor at room temperature.
-
Stir the resulting solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex, [Rh(COD)this compound]BF₄. The solution will typically change color, indicating complex formation.
-
This freshly prepared catalyst solution is used directly for the hydrogenation reaction.
3.2. General Procedure for Asymmetric Hydrogenation
This protocol is a representative example for the asymmetric hydrogenation of a prochiral olefin.
Materials:
-
Prochiral substrate (e.g., Methyl (Z)-α-acetamidocinnamate)
-
Freshly prepared [Rh(COD)this compound]BF₄ solution
-
Anhydrous, degassed solvent (e.g., Methanol)
-
High-pressure reactor (autoclave) or hydrogenation vessel
-
Hydrogen gas (high purity)
-
Glovebox (recommended for handling air-sensitive reagents)
Procedure:
-
In a glovebox, charge a high-pressure reactor vessel with the prochiral substrate (e.g., 0.5 mmol).
-
Add the freshly prepared catalyst solution to the reactor. The typical substrate-to-catalyst ratio (S/C) ranges from 100:1 to 1000:1.
-
Add additional anhydrous, degassed solvent to achieve the desired substrate concentration (e.g., 0.1 M).
-
Seal the reactor and remove it from the glovebox.
-
Connect the reactor to a hydrogen gas line and purge the system with hydrogen 3-5 times to remove any residual air.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 1-4 atm).
-
Stir the reaction mixture vigorously at the specified temperature (e.g., room temperature) for the required time (e.g., 12-24 hours). Monitor the reaction progress by techniques such as TLC, GC, or HPLC if possible.
-
After the reaction is complete, carefully vent the excess hydrogen pressure.
-
Open the reactor and transfer the reaction mixture to a round-bottom flask.
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee%) of the product using chiral HPLC or chiral GC analysis.
-
Visualizations
4.1. Catalytic Cycle of Rhodium-Catalyzed Asymmetric Hydrogenation
The following diagram illustrates the generally accepted mechanism for the asymmetric hydrogenation of a prochiral olefin catalyzed by a rhodium-diphosphine complex.
Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
4.2. Experimental Workflow for Asymmetric Hydrogenation
This diagram outlines the logical flow of the experimental procedure for performing an asymmetric hydrogenation reaction.
Caption: Experimental workflow for asymmetric hydrogenation.
References
- 1. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (R,R)-Chiraphos Reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete conversions in asymmetric hydrogenation reactions utilizing the (R,R)-Chiraphos ligand.
Frequently Asked Questions (FAQs)
Q1: My asymmetric hydrogenation reaction with this compound is showing low or no conversion. What are the primary potential causes?
Incomplete conversion in this compound-catalyzed hydrogenation reactions typically stems from one or more of the following factors:
-
Catalyst Deactivation: The active Rh(I) catalyst can be highly sensitive to its environment. Deactivation can occur through several pathways, including oxidation of the Rh(I) center to an inactive Rh(III) species, oxidation of the phosphine ligand, or formation of inactive rhodium clusters or dimers.[1]
-
Suboptimal Reaction Conditions: Key reaction parameters such as hydrogen pressure, temperature, solvent, and substrate-to-catalyst ratio may not be optimized for your specific substrate.
-
Poor Quality of Reagents or Solvents: The presence of impurities in the substrate, solvent, or even the this compound ligand itself can act as catalyst poisons, significantly hindering the reaction.[2]
-
Incorrect Catalyst Preparation: The in situ generation of the active catalyst from the rhodium precursor and the this compound ligand is a critical step. Improper technique can lead to a less active or inactive catalytic species.
Q2: How can I determine if my catalyst is being deactivated?
Several signs may point towards catalyst deactivation:
-
Reaction stops prematurely: The reaction proceeds initially but then plateaus, leaving a significant amount of starting material.
-
Inconsistent results: Repetitions of the same reaction give varying levels of conversion.
-
Color change: A noticeable change in the color of the reaction mixture may indicate a change in the rhodium's oxidation state or the formation of decomposition products.
To confirm deactivation, you can try increasing the catalyst loading. If a higher loading improves the conversion, it is a strong indication that the catalyst is deactivating during the reaction.
Q3: What are common catalyst poisons I should be aware of?
Catalyst poisons are substances that bind to the catalyst and inhibit its activity. For rhodium-phosphine catalysts, common poisons include:
-
Oxygen: Rigorous exclusion of air is crucial.
-
Water: Ensure the use of anhydrous solvents and reagents.
-
Sulfur compounds: Thiols and thioethers can strongly coordinate to the rhodium center.
-
Basic nitrogen compounds: Pyridine and other basic amines can act as inhibitors.
-
Halides: Residual chlorinated solvents or halide impurities can be detrimental.
Troubleshooting Guide for Incomplete Conversion
This step-by-step guide will help you systematically identify and resolve the cause of incomplete conversion in your this compound reaction.
Step 1: Verify the Integrity of Starting Materials and Reagents
The quality of all components is paramount for a successful reaction.
-
This compound Ligand: Ensure the ligand has been stored under an inert atmosphere and handled using proper air-free techniques. The purity of the current stock can be verified by ³¹P NMR spectroscopy.
-
Rhodium Precursor: Use a fresh bottle of the rhodium precursor (e.g., [Rh(COD)₂]BF₄) or one with confirmed purity.
-
Substrate and Solvents: The substrate must be pure, and the solvents should be anhydrous and thoroughly deoxygenated.
Step 2: Refine the Catalyst Preparation and Reaction Setup
The formation of the active catalyst and the reaction environment are critical.
-
Inert Atmosphere: Ensure all manipulations are performed under a strictly inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.
-
Solvent Degassing: Thoroughly degas all solvents prior to use.
-
Catalyst Pre-formation: Allow sufficient time for the active catalyst to form by pre-stirring the rhodium precursor and the this compound ligand in the degassed solvent for 15-30 minutes before adding the substrate.
Step 3: Optimize Reaction Conditions
If the issue persists after verifying your materials and techniques, a systematic optimization of the reaction conditions is necessary. It is recommended to vary one parameter at a time.
| Parameter | Typical Range | Troubleshooting Action |
| Temperature | 25-80 °C | Run the reaction at a lower or higher temperature to assess the impact on catalyst stability and reaction rate. |
| H₂ Pressure | 1-50 atm | Increase the hydrogen pressure to see if it improves the conversion rate. |
| Solvent | Toluene, DCM, THF, Methanol | Try a different degassed, anhydrous solvent. The polarity and coordinating ability of the solvent can influence catalyst activity. |
| Catalyst Loading | 0.1-2 mol% | Increase the catalyst loading. If conversion improves, catalyst deactivation is a likely culprit. |
| Substrate Concentration | 0.1-1 M | Vary the substrate concentration. High concentrations can sometimes lead to substrate inhibition or catalyst aggregation. |
Experimental Protocols
General Protocol for in situ Catalyst Preparation and Asymmetric Hydrogenation
This protocol is a general guideline and may require optimization for specific substrates.
-
Catalyst Preparation:
-
In a glovebox or under a stream of argon, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and this compound (1.1 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed solvent (e.g., methanol or dichloromethane) via cannula.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst.
-
-
Asymmetric Hydrogenation:
-
In a separate Schlenk flask, dissolve the prochiral substrate in the same anhydrous, degassed solvent.
-
Transfer the substrate solution to a high-pressure autoclave that has been purged with argon.
-
Using a cannula, transfer the pre-formed catalyst solution to the autoclave.
-
Seal the autoclave, and purge it several times with hydrogen gas.
-
Pressurize the autoclave to the desired hydrogen pressure and begin stirring at the desired temperature.
-
Monitor the reaction progress by taking aliquots (if possible) and analyzing them by an appropriate method (e.g., ¹H NMR, GC, or HPLC).
-
Once the reaction is complete, carefully vent the hydrogen and purge the autoclave with argon.
-
The reaction mixture can then be worked up and the product purified.
-
Quantitative Data from Representative Reactions
The following tables summarize reaction conditions and outcomes for the asymmetric hydrogenation of common benchmark substrates. While not all examples use this compound specifically, they provide a valuable reference for expected performance with similar chiral diphosphine ligands.
Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)
| Chiral Ligand | Catalyst Precursor | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| (S,S)-Chiraphos | [Rh(COD)Cl]₂ | Ethanol | 1 | 25 | 2 | >95 | 90 (R) |
| (R,R)-Et-DuPhos | [Rh(COD)₂]OTf | Methanol | 3.4 | RT | - | >99 | >99 (R) |
| PhthalaPhos derivative | [Rh(COD)₂]BF₄ | CH₂Cl₂ | 10 | 25 | 16 | >99 | 99 (S) |
Table 2: Asymmetric Hydrogenation of Itaconic Acid and its Derivatives
| Chiral Ligand | Catalyst Precursor | Substrate | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| (R,R)-DIOP | [Rh(COD)Cl]₂ | Itaconic Acid | Ethanol/Benzene | 1 | 25 | 2 | 100 | 88 (R) |
| Monophosphonite | [Rh(COD)₂]BF₄ | Dimethyl Itaconate | CH₂Cl₂ | 1 | RT | 20 | 100 | 94 (R) |
| (S,S)-BPPM | [Rh(COD)Cl]₂ | Itaconic Acid | Methanol | 50 | 50 | 24 | 100 | 92 (S) |
Visualizations
Troubleshooting Workflow for Incomplete Conversion
Caption: A logical workflow for troubleshooting incomplete conversion.
General Experimental Workflow for Asymmetric Hydrogenation
Caption: A standard workflow for asymmetric hydrogenation experiments.
References
Catalyst deactivation issues with (R,R)-Chiraphos complexes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with (R,R)-Chiraphos catalyst complexes. The information is presented in a question-and-answer format to directly address specific challenges.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during catalytic reactions using this compound complexes, particularly in asymmetric hydrogenation.
Problem 1: Low or No Catalytic Activity/Conversion
Q: My reaction is not proceeding, or the conversion is very low. What are the possible causes and how can I fix it?
A: Low or no conversion is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions. Here is a step-by-step guide to troubleshoot this problem.
Potential Causes & Solutions:
-
Catalyst Deactivation by Air or Moisture: this compound and its metal complexes, particularly Rh(I) and Ru(II) precursors, are sensitive to air and moisture.[1] Oxidation of the active metal center (e.g., Rh(I) to inactive Rh(III)) or the phosphine ligand can occur.[1]
-
Solution: Ensure all manipulations of the catalyst and ligand are performed under a strictly inert atmosphere (e.g., in a nitrogen or argon-filled glovebox). Use anhydrous and deoxygenated solvents. Solvents should be rigorously purified and degassed before use.
-
-
Impurities in Substrate or Solvent (Catalyst Poisoning): Various functional groups and impurities can act as poisons to the catalyst by strongly coordinating to the metal center and blocking the active sites.
-
Common Poisons:
-
Sulfur Compounds: Thiols, thioethers, and thiophenes are potent inhibitors.[2]
-
Nitrogen Compounds: Amines and other nitrogen-containing heterocycles can act as inhibitors.[1] The product of a reaction, if it is an amine, can also act as a poison.[3]
-
Halides: While used in some catalyst precursors, excess halide ions can be inhibitory.
-
Coordinating Functional Groups: Some functional groups on the substrate or impurities, such as nitriles or alkynes, can compete for coordination to the metal center.
-
-
Solution:
-
Purify the substrate by recrystallization, distillation, or column chromatography.
-
Ensure the purity of all reagents and solvents. Use high-purity, degassed solvents.
-
If the product is suspected to be an inhibitor, consider strategies to remove it from the reaction mixture as it is formed, if feasible.
-
-
-
Incorrect Catalyst Preparation: The in situ preparation of the active catalyst from a metal precursor and the this compound ligand is a critical step. An incorrect ligand-to-metal ratio or improper mixing can lead to the formation of less active or inactive species.[4]
-
Solution: Carefully control the stoichiometry of the ligand and metal precursor. Ensure complete dissolution and mixing under an inert atmosphere. Allow for a sufficient pre-formation time for the active catalyst before adding the substrate.
-
-
Formation of Inactive Catalyst Species: Under certain conditions, active monomeric catalyst species can form inactive bridged dimers or clusters.[1] This is more common in non-coordinating solvents.
-
Solution: Consider screening different solvents. A more coordinating solvent might help to stabilize the active monomeric species.
-
Experimental Workflow for Diagnosing Low Conversion:
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. C–Cl Oxidative Addition and C–C Reductive Elimination Reactions in the Context of the Rhodium-Promoted Direct Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts [mdpi.com]
Optimizing temperature and pressure for (R,R)-Chiraphos catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing temperature and pressure for asymmetric hydrogenation reactions catalyzed by rhodium complexes of (R,R)-Chiraphos. Below, you will find troubleshooting advice, frequently asked questions, data summaries, and detailed experimental protocols to enhance the success of your catalytic experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly used? this compound is a C2-symmetric chiral diphosphine ligand known for its effectiveness in asymmetric catalysis, particularly in rhodium-catalyzed hydrogenations of prochiral olefins like α-aminoacrylic acid derivatives.[1] Its rigid structure creates a well-defined chiral environment around the metal center, leading to high enantioselectivity.
Q2: How do temperature and pressure generally affect enantioselectivity in hydrogenations with chiral phosphine ligands like this compound? Generally, lower temperatures lead to higher enantiomeric excess (ee%) because the energy difference between the diastereomeric transition states is magnified.[2] The effect of hydrogen pressure on enantioselectivity can be more complex and substrate-dependent; in many cases, it does not have a significant impact, though for some systems, an increase in pressure can lead to a decrease in enantioselectivity.[3]
Q3: What are the first parameters to check if my enantiomeric excess (ee%) is lower than expected? First, verify the accuracy of your analytical method, such as chiral HPLC or GC, to ensure proper separation of enantiomers.[2] Next, scrutinize the purity of your substrate, solvent, and the this compound catalyst itself. Trace impurities, including water, can act as inhibitors or alter the catalytic environment, leading to reduced enantioselectivity.[4]
Q4: Can the rhodium precursor for the catalyst impact the reaction? Yes, the choice of rhodium precursor, such as [Rh(COD)2]BF4 or [Rh(NBD)2]BF4, can be important. The active catalyst is typically formed in situ, and the efficiency of this activation can be influenced by the precursor and reaction conditions.[5]
Troubleshooting Guide
Low or No Conversion
Problem: My reaction shows little to no conversion of the starting material.
| Potential Cause | Recommended Solution |
| Catalyst Poisoning | Impurities in the substrate or solvent, such as sulfur or other strongly coordinating groups, can irreversibly bind to the rhodium center. Ensure all reagents are of high purity and solvents are anhydrous and deoxygenated.[2] |
| Improper Catalyst Handling | This compound and its rhodium complexes can be sensitive to air and moisture. Handle the catalyst and prepare the reaction under an inert atmosphere (e.g., in a glovebox).[2] |
| Insufficient Hydrogen Pressure | Poor mass transfer of hydrogen to the catalyst can limit the reaction rate. Ensure vigorous stirring and, if safe, incrementally increase the hydrogen pressure.[2] |
| Catalyst Deactivation | The catalyst may have decomposed. Use a fresh batch of catalyst and ensure proper storage under an inert atmosphere.[4] |
Low Enantiomeric Excess (ee%)
Problem: The reaction proceeds to high conversion, but the enantiomeric excess of my product is low.
| Potential Cause | Recommended Solution |
| Suboptimal Temperature | Enantioselectivity is often highly temperature-dependent. Generally, lower temperatures favor higher ee%. A temperature screening study is recommended.[3] |
| Incorrect Ligand-to-Metal Ratio | An improper ratio of this compound to the rhodium precursor can lead to the formation of less selective catalytic species. A 1.1:1 ligand-to-metal ratio is a common starting point.[5] |
| Presence of Impurities | Protic impurities like water or alcohols in the substrate or solvent can interfere with the chiral environment of the catalyst. Ensure all components of the reaction are rigorously dried.[2] |
| Substrate Purity | Variations in the purity of the substrate from batch to batch can lead to inconsistent results. Standardize your substrate purification protocol.[2] |
Data Presentation
The optimal temperature and pressure for this compound catalyzed hydrogenations are highly substrate-dependent. The following tables summarize the general trends observed.
Table 1: General Effect of Temperature on Enantioselectivity and Conversion
| Temperature | Enantiomeric Excess (ee%) | Conversion Rate | General Recommendation |
| Low (e.g., 0-25 °C) | Generally Higher | Slower | Recommended starting point for optimizing enantioselectivity.[2] |
| High (e.g., >50 °C) | Generally Lower | Faster | May be used to increase reaction speed, but often at the cost of enantioselectivity.[3] |
Table 2: General Effect of Hydrogen Pressure on Enantioselectivity and Conversion
| H₂ Pressure | Enantiomeric Excess (ee%) | Conversion Rate | General Recommendation |
| Low (e.g., 1-10 atm) | Often Higher or Unaffected | Slower | A good starting point for many substrates. |
| High (e.g., >50 atm) | May Decrease or Remain Stable | Faster | Can be beneficial for reaction rate but should be screened for its effect on enantioselectivity.[3] |
Experimental Protocols
General Protocol for Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol is a general guideline and should be optimized for your specific experimental setup and substrate.
Catalyst Preparation (in situ)
-
In a glovebox, add the rhodium precursor (e.g., [Rh(COD)2]BF4, 1 mol%) and this compound (1.1 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.[5]
-
Add anhydrous, degassed methanol (or another suitable solvent) to the flask.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex. The solution should be homogeneous.
Hydrogenation Reaction
-
In a separate, flame-dried flask, dissolve the substrate (e.g., methyl (Z)-α-acetamidocinnamate) in the same anhydrous, degassed solvent.
-
Transfer the substrate solution to a high-pressure autoclave that has been thoroughly purged with an inert gas (e.g., argon).
-
Using a cannula, transfer the pre-formed catalyst solution to the autoclave.
-
Seal the autoclave and purge it several times with hydrogen gas.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 1-50 atm).[5]
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 25 °C) for the required time (monitor by TLC, GC, or HPLC).
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
Analysis
-
Determine the conversion by ¹H NMR or GC analysis of the crude product.
-
Determine the enantiomeric excess (ee%) by chiral HPLC or chiral GC analysis.[5]
Visualizations
References
Improving enantioselectivity of (R,R)-Chiraphos catalyzed reactions
Technical Support Center: (R,R)-Chiraphos Catalyzed Reactions
Welcome to the technical support center for improving the enantioselectivity of reactions catalyzed by this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly used?
A1: this compound is a chiral diphosphine ligand used in organometallic chemistry, particularly for asymmetric catalysis. Its C2 symmetry makes it highly effective in creating a chiral environment around a metal center, typically rhodium (Rh) or ruthenium (Ru). It is most famously applied in asymmetric hydrogenation of prochiral olefins, such as enamides and dehydroamino acids, to produce enantiomerically enriched products which are valuable intermediates in pharmaceutical synthesis.
Q2: My reaction with this compound is showing low enantioselectivity (e.e.). What are the most common causes?
A2: Low enantioselectivity in this compound catalyzed reactions can stem from several factors. The most common issues include:
-
Ligand Purity: The enantiomeric and chemical purity of the this compound ligand is critical. Contamination with the (S,S)-enantiomer or oxidized phosphine species can significantly decrease the enantiomeric excess of the product.
-
Substrate Quality: Impurities in the substrate, such as residual starting materials, byproducts, or moisture, can interfere with the catalyst's function.
-
Improper Catalyst Preparation: The active catalyst is often prepared in situ. Incorrect stoichiometry between the metal precursor and the this compound ligand, or exposure to air and moisture during preparation, can lead to the formation of less selective or inactive catalytic species.
-
Suboptimal Reaction Conditions: Enantioselectivity is highly sensitive to reaction parameters such as temperature, solvent, and hydrogen pressure. Each of these may need to be optimized for a specific substrate.
Q3: How does the choice of solvent affect the enantioselectivity of the reaction?
A3: The solvent plays a crucial role in the stereochemical outcome of the reaction. The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states. For Rh-catalyzed hydrogenations of enamides, polar solvents like methanol or ethanol often provide good results. However, for certain substrates, non-polar solvents like toluene or THF may be superior. It is highly recommended to screen a range of solvents to determine the optimal conditions for your specific transformation.
Q4: What is the typical effect of temperature on enantioselectivity?
A4: Generally, lower reaction temperatures lead to higher enantioselectivity. This is because the energy difference between the diastereomeric transition states that lead to the two product enantiomers is more pronounced at lower temperatures. However, lowering the temperature will also decrease the reaction rate. Therefore, an optimal temperature must be found that balances high enantioselectivity with a practical reaction time.
Troubleshooting Guide: Low Enantiomeric Excess (e.e.)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Impure this compound Ligand | 1. Verify the enantiomeric purity (>99% e.e.) of the ligand using chiral HPLC. 2. Check for the presence of phosphine oxides via ³¹P NMR spectroscopy. 3. If necessary, repurify the ligand by recrystallization. | Elimination of competing catalytic cycles from the wrong enantiomer or achiral species, leading to improved e.e. |
| Substrate Impurities | 1. Re-purify the substrate by recrystallization, distillation, or column chromatography. 2. Ensure the substrate is thoroughly dried and degassed before use. | Removal of potential catalyst inhibitors or poisons, allowing for a cleaner catalytic reaction and higher selectivity. |
| Incorrect Catalyst Preparation | 1. Handle the metal precursor and this compound under a strictly inert atmosphere (glovebox or Schlenk line). 2. Use anhydrous and deoxygenated solvents for catalyst preparation. 3. Carefully control the ligand-to-metal ratio; a slight excess of the ligand (e.g., 1.1:1) is often beneficial. | Formation of the desired highly enantioselective catalytic species, minimizing side reactions. |
| Suboptimal Solvent | 1. Screen a range of solvents with varying polarities (e.g., methanol, ethanol, THF, toluene, dichloromethane). | Identification of a solvent that optimizes the catalyst-substrate interaction for the desired stereochemical outcome. |
| Reaction Temperature Too High | 1. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). 2. If the reaction is too slow, a systematic temperature optimization study may be required. | Increased energy difference between diastereomeric transition states, favoring the formation of one enantiomer. |
| Incorrect Hydrogen Pressure | 1. Systematically vary the hydrogen pressure (e.g., from 1 atm to 50 atm). | Finding the optimal pressure that balances reaction rate and enantioselectivity for the specific substrate. |
Data Presentation
The following tables summarize the effect of solvent and temperature on the enantioselectivity of the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate catalyzed by a Rh(I)-(R,R)-Chiraphos complex.
Table 1: Effect of Solvent on Enantioselectivity
| Solvent | Enantiomeric Excess (e.e., %) |
| Methanol | 95 |
| Ethanol | 94 |
| Tetrahydrofuran (THF) | 88 |
| Benzene | 85 |
Reaction conditions: Rh(I)-(R,R)-Chiraphos catalyst, room temperature, 1 atm H₂. Data is representative and compiled from typical results in the field.
Table 2: Effect of Temperature on Enantioselectivity
| Temperature (°C) | Enantiomeric Excess (e.e., %) |
| 0 | 98 |
| 25 (Room Temp.) | 95 |
| 50 | 89 |
Reaction conditions: Rh(I)-(R,R)-Chiraphos catalyst, Methanol, 1 atm H₂. Data is representative and compiled from typical results in the field.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the synthesis from (R,R)-2,3-butanediol.
-
Tosylation of (R,R)-2,3-butanediol:
-
Dissolve (R,R)-2,3-butanediol (1.0 eq) in pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 4 hours, then at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with cold dilute HCl, saturated NaHCO₃, and brine.
-
Dry over MgSO₄, filter, and concentrate under reduced pressure to yield the ditosylate.
-
-
Reaction with Lithium Diphenylphosphide:
-
Prepare lithium diphenylphosphide by adding n-butyllithium (2.0 eq) to a solution of diphenylphosphine (2.0 eq) in THF at 0 °C under an inert atmosphere.
-
Add the ditosylate from the previous step (1.0 eq) in THF to the solution of lithium diphenylphosphide at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with degassed water.
-
Extract the product with degassed ethyl acetate.
-
Wash the organic layer with degassed brine, dry over Na₂SO₄, filter, and concentrate under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Protocol 2: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
-
Catalyst Preparation (in situ):
-
In a glovebox, charge a Schlenk flask with [Rh(COD)₂]BF₄ (1 mol%) and this compound (1.1 mol%).
-
Add anhydrous, degassed methanol under an inert atmosphere to dissolve the catalyst precursor and ligand.
-
Stir the solution for 20 minutes.
-
-
Hydrogenation:
-
In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (100 mol%) in anhydrous, degassed methanol.
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Connect the flask to a hydrogenation apparatus.
-
Purge the system with hydrogen gas three times.
-
Pressurize the flask with hydrogen to 1 atm.
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
-
Work-up and Analysis:
-
Vent the hydrogen gas carefully.
-
Remove the solvent under reduced pressure.
-
The conversion can be determined by ¹H NMR of the crude product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
-
Visualizations
Below are diagrams illustrating key workflows and mechanisms related to this compound catalyzed reactions.
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Mechanism of Rh-Chiraphos catalyzed hydrogenation.
Effect of solvent choice on (R,R)-Chiraphos catalyst activity
Technical Support Center: (R,R)-Chiraphos Catalyst
Welcome to the technical support center for the this compound catalyst. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and to answer frequently asked questions regarding the use of this compound in asymmetric catalysis.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of solvent choice on the performance of this compound catalyzed reactions?
A1: The choice of solvent is a critical parameter that can significantly influence the activity and enantioselectivity of this compound-metal catalysts.[1][2] Solvents can impact the reaction by affecting the solubility of the catalyst and substrate, the stability of catalytic intermediates, and the conformation of the chiral catalyst-substrate complex.[2][3] Key solvent properties to consider include polarity, coordinating ability, and whether the solvent is protic or aprotic.[2]
Q2: Which solvents are recommended for initial screening with this compound catalysts?
A2: A range of solvents with varying properties should be screened to find the optimal conditions for a specific substrate.[1] Commonly recommended solvents for screening in asymmetric hydrogenation with similar chiral phosphine ligands include methanol, toluene, tetrahydrofuran (THF), and dichloromethane (DCM).[1][4]
Q3: How does solvent polarity specifically affect the catalyst's performance?
A3: Solvent polarity can have a pronounced effect on both reaction rate and enantioselectivity. Polar solvents may stabilize charged intermediates or transition states, potentially altering the reaction pathway.[2][3] However, the optimal polarity is substrate-dependent, and a systematic screening is the most effective approach to optimization.[4] In some cases, nonpolar solvents might enhance catalyst-substrate association through non-covalent interactions, leading to improved enantioselectivity.[2]
Q4: Can coordinating solvents inhibit the this compound catalyst?
A4: Yes, coordinating solvents such as THF or acetonitrile can sometimes compete with the substrate for coordination to the metal center of the catalyst.[2] This can potentially inhibit the reaction or alter its selectivity. Conversely, in some systems, weak coordination from the solvent is necessary to stabilize the active catalytic species.
Troubleshooting Guides
Issue 1: Low or No Conversion
If you are observing low or no conversion in your reaction, consider the following potential causes and troubleshooting steps.
Potential Causes:
-
Catalyst Deactivation: The active metal complex can be sensitive to air, moisture, or impurities in the solvent or substrate.[4][5] Halide impurities are a known source of deactivation for similar rhodium catalysts.[1]
-
Improper Catalyst Preparation: For in situ preparations, the ratio of ligand to metal precursor and the exclusion of oxygen are critical.[4]
-
Suboptimal Solvent Choice: The chosen solvent may not be suitable for the specific substrate and catalyst system, leading to poor solubility or catalyst deactivation.[1]
-
Inhibitors: The substrate or solvent may contain functional groups that act as inhibitors.[1] Aromatic moieties in the solvent can sometimes form stable, inactive complexes with the rhodium center.[1]
Troubleshooting Workflow:
Issue 2: Suboptimal Enantioselectivity (ee)
If the enantiomeric excess of your product is lower than expected, the following factors should be investigated.
Potential Causes:
-
Solvent Effects: The solvent plays a crucial role in defining the chiral environment of the catalyst-substrate complex.[1] An inappropriate solvent can lead to poor enantioselectivity.
-
Reaction Temperature: Higher temperatures can sometimes decrease enantioselectivity by reducing the energy difference between the diastereomeric transition states.[1]
-
Ligand Purity: The enantiomeric purity of the this compound ligand is critical. Any contamination will directly lower the product's ee.[4]
-
Hydrogen Pressure (for hydrogenations): The pressure of hydrogen gas can influence the equilibrium between catalytic intermediates, thereby affecting enantioselectivity.[1]
Solvent Screening Strategy for Improving Enantioselectivity:
Data on Solvent Effects
While extensive quantitative data for this compound across a wide range of solvents is highly substrate-dependent, the following table provides a comparative overview of the performance of similar chiral diphosphine-rhodium catalysts in the asymmetric hydrogenation of a benchmark substrate, methyl (Z)-α-acetamidocinnamate. This can serve as a guide for expected performance in polar protic solvents.
| Ligand | Solvent | Pressure (atm H₂) | Temp. (°C) | Conversion (%) | ee (%) |
| (R,R)-NORPHOS | MeOH | 1 | 25 | >99 | 97 (R) |
| (R)-BINAP | MeOH | 1 | 25 | 100 | 99 (R) |
| (R,S)-JOSIPHOS | MeOH | 1 | 25 | 100 | >99 (R) |
Data adapted from a comparative study on similar chiral diphosphine ligands.[6]
Experimental Protocols
Protocol 1: In Situ Preparation of the this compound-Rhodium Catalyst
This protocol describes the in situ generation of a rhodium catalyst with this compound for use in asymmetric hydrogenation. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox.
Materials:
-
This compound
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
Anhydrous, degassed solvent (e.g., Methanol, DCM)
Procedure:
-
In a Schlenk flask under an inert atmosphere, add the rhodium precursor (1.0 eq).
-
In a separate Schlenk flask, dissolve this compound (1.05-1.1 eq) in the anhydrous, degassed solvent.
-
Using a syringe, transfer the this compound solution to the flask containing the rhodium precursor.
-
Stir the mixture at room temperature for 20-30 minutes. A color change typically indicates the formation of the catalyst complex.
-
The resulting catalyst solution is now ready for use.
Protocol 2: General Procedure for Asymmetric Hydrogenation
This protocol provides a general method for the asymmetric hydrogenation of a prochiral olefin.
Materials:
-
Substrate
-
In situ prepared this compound-Rh catalyst solution
-
Anhydrous, degassed solvent
-
High-purity hydrogen gas
-
High-pressure autoclave or hydrogenation reactor
Procedure:
-
To a high-pressure reactor, add the substrate.
-
Seal the reactor and thoroughly purge with an inert gas.
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent to dissolve the substrate.
-
Transfer the required volume of the catalyst solution to the reactor via syringe.
-
Seal the reactor and purge with hydrogen gas (3-5 cycles).
-
Pressurize the reactor to the desired hydrogen pressure.
-
Begin vigorous stirring and maintain the reaction at the desired temperature.
-
Monitor the reaction progress by TLC, GC, or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with inert gas.
-
Remove the solvent under reduced pressure and purify the product as required.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC.
References
How to handle air and moisture sensitive (R,R)-Chiraphos ligand
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the air and moisture-sensitive (R,R)-Chiraphos ligand. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems that may arise when using this compound in asymmetric catalysis, particularly in rhodium-catalyzed hydrogenations.
Problem 1: Low or No Catalytic Activity/Conversion
| Potential Cause | Troubleshooting Steps |
| Ligand Oxidation | This compound is highly susceptible to oxidation, forming the corresponding phosphine oxide, which is catalytically inactive. This is the most common cause of failure. |
| Verification: Check for the presence of phosphine oxide impurities using ³¹P NMR spectroscopy. The phosphine oxide will appear as a separate peak, typically downfield from the parent phosphine signal. | |
| Solution: Use freshly purchased ligand or purify the existing stock if oxidation is suspected. Always handle the ligand under a strict inert atmosphere (glovebox or Schlenk line). | |
| Catalyst Poisoning | Impurities in the substrate, solvent, or hydrogen gas can irreversibly bind to the metal center, rendering the catalyst inactive. Common poisons include sulfur compounds, halides, and other coordinating species. |
| Solution: Ensure all reagents and solvents are of high purity and are properly degassed. Substrates should be purified by recrystallization, distillation, or column chromatography. Use high-purity hydrogen gas. | |
| Improper Catalyst Formation | The active catalyst may not have formed correctly in situ. |
| Solution: Ensure the correct stoichiometry between the metal precursor and the this compound ligand is used. Allow sufficient time for the complex to form at the recommended temperature before adding the substrate. | |
| Insufficient Hydrogen Pressure or Poor Agitation | In hydrogenation reactions, poor mass transfer of hydrogen to the catalyst can limit the reaction rate. |
| Solution: Increase the hydrogen pressure (within safe limits of the equipment) and ensure vigorous stirring to maximize gas-liquid interface. |
Problem 2: Low Enantioselectivity (ee%)
| Potential Cause | Troubleshooting Steps |
| Presence of Ligand Impurities | The presence of the (S,S)-enantiomer or other chiral impurities will lead to the formation of a catalyst that produces the undesired product enantiomer, thus lowering the overall ee%. Oxidation of the ligand can also sometimes lead to the formation of achiral catalytic species that produce a racemic product. |
| Verification: Confirm the enantiomeric purity of the this compound ligand using chiral HPLC. Check for oxidation via ³¹P NMR. | |
| Solution: Use a fresh, high-purity batch of the ligand. | |
| Sub-optimal Reaction Conditions | Enantioselectivity is highly sensitive to reaction parameters. |
| Solution: Perform a screening of reaction conditions. Lower temperatures often lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[1] Solvent choice is also critical; screen a range of polar and non-polar aprotic solvents (e.g., THF, Dichloromethane, Toluene). | |
| Incorrect Ligand-to-Metal Ratio | An improper ratio can lead to the formation of different rhodium species with varying and lower enantioselectivities.[1] |
| Solution: Carefully control the stoichiometry. A slight excess of the ligand (e.g., 1.1 equivalents) is often used to ensure all the metal is complexed by the chiral ligand. | |
| Substrate Mismatch | The chiral pocket created by the this compound-metal complex is highly specific. Some substrates may not be a good fit, leading to poor stereochemical induction. |
| Solution: While difficult to address without modifying the substrate, this is a key consideration. If optimization of other parameters fails, a different class of chiral ligand may be necessary for the specific substrate. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound? A: this compound is a white crystalline solid that is sensitive to air and moisture. It should be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container. For long-term storage, it is recommended to keep it in a freezer at temperatures of 4°C or below, protected from light.[2]
Q2: My bottle of this compound is old. How can I check its purity? A: The primary degradation product is the phosphine dioxide. The most effective way to check for this is via ³¹P NMR spectroscopy. A single peak corresponding to this compound should be observed. The presence of a second peak, typically shifted downfield, indicates oxidation. The enantiomeric purity can be assessed using a suitable chiral HPLC method.
Q3: I suspect my this compound has partially oxidized. Can I purify it? A: Yes, it is possible to purify partially oxidized this compound, although prevention of oxidation is always the best strategy. Purification can be achieved by recrystallization or column chromatography under an inert atmosphere.
-
Recrystallization: A common method involves dissolving the solid in a minimal amount of a hot, degassed solvent (e.g., ethanol or a toluene/hexane mixture) and allowing it to cool slowly. The less polar phosphine will crystallize out, while the more polar phosphine oxide may remain in the mother liquor. This should be performed in a glovebox or using Schlenk techniques.
-
Column Chromatography: Flash column chromatography on silica gel under an inert atmosphere can also be effective. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically used. The phosphine will elute before the more polar phosphine oxide.
Q4: What solvents are suitable for reactions using this compound? A: The choice of solvent is critical and can significantly impact both the reaction rate and enantioselectivity. Common solvents for asymmetric hydrogenation include methanol, ethanol, tetrahydrofuran (THF), dichloromethane (DCM), and toluene. All solvents must be anhydrous and rigorously degassed before use to remove dissolved oxygen.
Q5: What is a typical catalyst loading for a reaction with a Rh/(R,R)-Chiraphos catalyst? A: Catalyst loading is substrate-dependent, but for many asymmetric hydrogenations, a substrate-to-catalyst ratio (S/C) of 100:1 to 1000:1 is a good starting point. Optimization may allow for even lower catalyst loadings.
Quantitative Data Summary
| Property | Value | Notes |
| Molecular Formula | C₂₈H₂₈P₂ | [3][4][5] |
| Molecular Weight | 426.47 g/mol | [3][4][5] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 104-109 °C | [3] |
| Storage Temperature | ≤ 4°C | [2] Recommended for long-term stability. |
| Atmosphere | Inert (Argon or Nitrogen) | [2] Essential to prevent oxidation. |
| Light Sensitivity | Protect from light | [2] Recommended for long-term storage. |
Experimental Protocols
Protocol 1: General Procedure for Handling Solid this compound
This protocol should be performed in a glovebox or using Schlenk line techniques.
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Inert Atmosphere: Move the sealed bottle of this compound into a glovebox. If using a Schlenk line, ensure the weighing vessel is under a positive pressure of inert gas.
-
Weighing: Quickly weigh the desired amount of the solid ligand into a dry flask containing a magnetic stir bar.
-
Sealing: Immediately seal the flask with a rubber septum or glass stopper. If on a Schlenk line, ensure the flask is connected to the inert gas manifold.
-
Storage of Stock: Tightly reseal the main container of this compound, purge the headspace with inert gas if possible, and return it to cold storage.
Protocol 2: In Situ Preparation of Rh/(R,R)-Chiraphos Catalyst for Asymmetric Hydrogenation
This protocol describes the preparation of the active catalyst immediately before its use in a reaction.
-
Ligand Preparation: In a dry Schlenk flask under an inert atmosphere, add the pre-weighed this compound (e.g., 1.1 mol equivalent).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., methanol, 5 mL) via a gas-tight syringe. Stir to dissolve the ligand.
-
Precursor Preparation: In a separate Schlenk flask, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol equivalent) in the same anhydrous, degassed solvent (e.g., 5 mL).
-
Catalyst Formation: Using a cannula, slowly transfer the rhodium precursor solution to the flask containing the this compound solution. A color change is typically observed, indicating complex formation.
-
Stirring: Stir the resulting solution at room temperature for 15-30 minutes to ensure complete catalyst formation.
-
Reaction Initiation: The freshly prepared catalyst solution is now ready to be transferred via cannula to the reaction vessel containing the substrate under an inert atmosphere or hydrogen.
Visualizations
Caption: Experimental workflow for in situ catalyst preparation and use.
Caption: Troubleshooting flowchart for common experimental issues.
References
Technical Support Center: Rational Optimization of Catalysts for Asymmetric Hydrogenation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the rational optimization of catalysts for asymmetric hydrogenation.
Section 1: Troubleshooting Common Issues
This section addresses specific problems that may arise during asymmetric hydrogenation experiments, offering potential causes and solutions in a question-and-answer format.
FAQ 1: Low or No Catalytic Activity/Conversion
Question: My asymmetric hydrogenation reaction shows very low or no conversion. What are the potential causes and how can I troubleshoot this?
Answer: Low or no conversion in asymmetric hydrogenation can stem from several factors related to the catalyst, reagents, or reaction conditions.
Possible Causes and Troubleshooting Steps:
-
Catalyst Deactivation: The catalyst may have deactivated due to exposure to air or moisture, impurities in the reagents, or inherent instability.[1][2]
-
Solution: Ensure the catalyst is handled under a strict inert atmosphere (e.g., nitrogen or argon).[2] Prepare a fresh catalyst or source a new batch. Some catalysts are sensitive to oxygen and must be handled accordingly.
-
-
Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can act as catalyst poisons.[3][4] The product amine itself can sometimes coordinate to the metal and inhibit the catalyst.[3]
-
Incorrect Catalyst Loading: The catalyst concentration might be too low for the reaction to proceed at a reasonable rate.
-
Solution: While the goal is often a high substrate-to-catalyst ratio (S/C), it is advisable to start with a higher catalyst loading (e.g., 0.5–1.0 mol%) during initial optimization.[2]
-
-
Inadequate Reaction Conditions: Temperature and hydrogen pressure may be insufficient.
-
Poor Mixing: Inadequate agitation can lead to poor mass transfer of hydrogen gas into the liquid phase, limiting the reaction rate.[2][8]
-
Solution: Ensure efficient and vigorous stirring throughout the reaction.
-
FAQ 2: Low Enantioselectivity (ee)
Question: My reaction is proceeding with good conversion, but the enantiomeric excess (ee) is poor. How can I improve the enantioselectivity?
Answer: Low enantioselectivity is a common challenge and is highly dependent on the interplay between the substrate, catalyst, and reaction conditions.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity.
Key Optimization Parameters:
-
Chiral Ligand: The choice of ligand is paramount. The steric and electronic properties of the ligand create the chiral environment for stereodifferentiation.
-
Solvent: The solvent can significantly influence the catalytic mechanism and enantioselectivity.[10] In some cases, an inversion of the enantiomer produced can be observed by changing the solvent.[11]
-
Temperature: Reaction temperature can affect the flexibility of the catalyst-substrate complex and thus influence enantioselectivity.
-
Solution: Generally, lower temperatures lead to higher enantioselectivity due to a greater difference in the activation energies for the formation of the two enantiomers.[12] However, this often comes at the cost of a lower reaction rate.
-
-
Hydrogen Pressure: The effect of hydrogen pressure on enantioselectivity is substrate and catalyst-dependent.[7] For some systems, higher pressure increases ee, while for others it has the opposite effect or no effect at all.[7][8]
-
Solution: Evaluate a range of pressures (e.g., from 1 to 100 bar) to find the optimum for your specific system.
-
-
Additives: The presence of additives like acids, bases, or salts can significantly enhance reaction rates and enantioselectivity.[9] For instance, bases are often required for ketone hydrogenations with Ru-diamine catalysts, while acids can activate certain substrates.[13][14]
-
Solution: Screen for the effect of relevant additives. Be aware that excess base can also act as an inhibitor.[15]
-
| Parameter | Substrate Example | Catalyst System | Condition A | ee (%) [cite] | Condition B | ee (%) [cite] |
| Solvent | Ethyl Benzoylformate | CD-modified Pt/Al2O3 | Ethyl Acetate | 72 | Ethanol | ~20[11] |
| Solvent | Acetophenone | Ru/NNP Ligand | Methanol | 99.9 | Toluene | 89.1[16] |
| Temperature | (Z)-α-acetamidocinnamate | Rh(I) catalyst | Low Temp | 74 (R) | High Temp | 94 (S)[12] |
| Pressure | Trifluoroacetophenone | CN-modified Pt/Al2O3 | Low Pressure | High ee (S) | High Pressure | Inversion to (R)[11] |
Table 1: Influence of Reaction Parameters on Enantioselectivity (ee).
FAQ 3: Catalyst Deactivation and Stability Issues
Question: My reaction starts well but then stops before completion, or the catalyst loses activity upon recycling. What causes this and how can it be prevented?
Answer: Catalyst deactivation is a significant issue that can occur through various mechanisms, including ligand loss, metal reduction and aggregation, or the formation of inactive dimers.[1][17]
Common Deactivation Pathways and Solutions:
-
Inhibition by Product: The chiral product may bind to the catalyst more strongly than the substrate, leading to product inhibition.
-
Solution: This can sometimes be mitigated by adjusting the reaction concentration or temperature. Kinetic modeling can help identify this phenomenon.[1]
-
-
Arene Loss / Ligand Degradation: In some catalyst systems, such as Noyori-type catalysts, the loss of an arene ligand can be an entry point into deactivation pathways, leading to the formation of inactive ruthenium nanoparticles.[15][17]
-
Solution: Modifying the ligand structure to enhance its binding to the metal center can improve stability. Operating at lower temperatures may also reduce the rate of ligand dissociation.
-
-
Formation of Inactive Species: The catalyst can convert into an inactive state, such as an inactive dimer.
-
Solution: The addition of certain additives can sometimes prevent the formation of these inactive species. For example, iodine has been reported to prevent the formation of inactive dinuclear metal complexes in some systems.[14]
-
| Deactivation Pathway | Catalyst System Example | Description | Prevention Strategy |
| Competitive Inhibition | [(arene)(TsDPEN)RuCl] | Excess base competes with the substrate for the active catalyst site.[15][17] | Optimize base concentration. |
| Irreversible Decay | [(arene)(TsDPEN)RuCl] | The active hydride species undergoes a first-order decay.[17] | Not easily preventable; requires understanding catalyst lifecycle. |
| Arene Loss | [(arene)(TsDPEN)RuCl] | Loss of the arene ligand leads to inactive Ru nanoparticles.[15] | Modify ligand design; lower reaction temperature. |
| Product Inhibition | General | Product binds to the catalyst, blocking active sites.[1] | Adjust reaction conditions; consider continuous flow setup. |
Table 2: Common Catalyst Deactivation Pathways and Mitigation Strategies.
Section 2: Experimental Protocols and Methodologies
This section provides detailed protocols for key experiments in asymmetric hydrogenation.
Protocol 1: General Procedure for Asymmetric Hydrogenation Screening
This protocol outlines a general method for screening catalysts and conditions for the asymmetric hydrogenation of a prochiral substrate (e.g., a ketone or olefin).
Workflow for Asymmetric Hydrogenation
Caption: A standard experimental workflow for asymmetric hydrogenation.
Methodology:
-
Preparation (under inert atmosphere):
-
To a dried glass vial or autoclave insert equipped with a magnetic stir bar, add the metal precursor (e.g., [RuCl₂(p-cymene)]₂, 1.0 mol%) and the chiral ligand (e.g., (R,R)-TsDPEN, 2.2 mol%).
-
Seal the vial and purge with argon or nitrogen.
-
Add the degassed solvent (e.g., 2-propanol, 2.0 mL).
-
If required, add a base or other additive (e.g., KOH, 5 mol%).
-
Stir the mixture at room temperature for 15-30 minutes to allow for catalyst pre-formation.
-
Add the prochiral substrate (e.g., acetophenone, 0.1 mmol).
-
-
Reaction:
-
Place the vial(s) into a high-pressure reactor or parallel synthesizer.
-
Purge the system by pressurizing with hydrogen gas (e.g., to 10 bar) and then venting, repeating this cycle 3-5 times.
-
Pressurize the reactor to the desired final hydrogen pressure (e.g., 50 bar).
-
Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 40 °C).
-
Maintain the reaction for the specified time (e.g., 12-24 hours).
-
-
Workup and Analysis:
-
Cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Open the reactor and quench the reaction if necessary (e.g., by adding a small amount of acetic acid if a base was used).
-
Filter the reaction mixture through a short pad of silica gel or celite to remove the catalyst, washing with a suitable solvent (e.g., ethyl acetate).[18][19]
-
Concentrate the filtrate under reduced pressure.
-
Conversion Analysis: Determine the conversion of the starting material by ¹H NMR spectroscopy or Gas Chromatography (GC) by analyzing the crude product.[20]
-
Enantioselectivity Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC, comparing the result with a racemic standard.[20][21]
-
Protocol 2: Real-Time Reaction Monitoring
Monitoring the reaction in real-time provides valuable kinetic data that can be used to understand reaction mechanisms and identify catalyst deactivation.[17][20]
Methodology using in-situ Spectroscopy (e.g., FlowNMR):
-
System Setup:
-
Reaction Initiation:
-
Charge the flask with the substrate, solvent, and any additives.
-
Initiate the reaction by injecting the catalyst solution.
-
Pressurize the system with hydrogen if it is not a transfer hydrogenation.
-
-
Data Acquisition:
-
Begin circulating the reaction mixture through the flow cell.
-
Acquire spectra (e.g., ¹H NMR) at regular time intervals (e.g., every 1-5 minutes).[22]
-
Use selective excitation pulse sequences if necessary to monitor specific species, such as key catalytic intermediates (e.g., a metal-hydride species).[15][17]
-
-
Data Analysis:
-
Integrate the signals corresponding to the substrate and product in each spectrum to plot their concentrations over time.
-
This data can be used to determine reaction rates and observe any deviations from ideal kinetics that might indicate catalyst deactivation or product inhibition.[15]
-
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalysis - Wikipedia [en.wikipedia.org]
- 5. ethz.ch [ethz.ch]
- 6. Chiral Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Temperature-controlled bidirectional enantioselectivity in a dynamic catalyst for asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Asymmetric arene hydrogenation: towards sustainability and application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. BJOC - Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis [beilstein-journals.org]
- 22. azom.com [azom.com]
Technical Support Center: Data-Driven Multi-Objective Optimization for Bisphosphine Ligands
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the data-driven multi-objective optimization of bisphosphine ligands.
Frequently Asked Questions (FAQs)
Q1: What is data-driven multi-objective optimization in the context of bisphosphine ligands?
A1: Data-driven multi-objective optimization is a process that utilizes computational models and experimental data to find the best bisphosphine ligand for a catalytic reaction, simultaneously optimizing for multiple, often conflicting, performance goals.[1][[“]][3][4][5][6][7] These objectives can include maximizing reaction yield, enantioselectivity, and regioselectivity, while minimizing costs or environmental impact.[4][5][6] This approach often employs machine learning algorithms to navigate the vast chemical space of possible ligand structures and identify promising candidates for experimental validation.[1][3][4][5][6]
Q2: What are the key components of a typical data-driven workflow for bisphosphine ligand optimization?
A2: A typical workflow involves several key stages:
-
Data Collection: Gathering initial experimental data from high-throughput screening (HTS) or existing literature.[1]
-
Database Construction: Building a comprehensive database of bisphosphine ligands with their calculated properties (e.g., steric and electronic parameters derived from Density Functional Theory).[1][3][4][5][6]
-
Model Training: Using machine learning algorithms (e.g., classification to predict active catalysts and linear regression to model selectivity) to build predictive models based on the collected data.[1][3][4][5][6]
-
Virtual Screening: Employing the trained models to screen a large virtual library of candidate ligands and identify those with the most promising performance across multiple objectives.[1]
-
Experimental Validation: Synthesizing and testing the top-ranked ligands in the laboratory to confirm the model's predictions.[1][3][4][5]
Q3: Why is multi-objective optimization necessary for ligand design?
A3: In catalyst design, improving one performance metric, such as reaction yield, does not guarantee improvement in another, like enantioselectivity.[1] In fact, these objectives are often in conflict. Multi-objective optimization addresses this challenge by seeking "Pareto optimal" solutions, which represent the best possible trade-offs between the different objectives.[[“]][7] This allows researchers to identify a set of diverse and high-performing ligands that balance the various desired properties, rather than excelling in only one.[[“]]
Q4: What are some common machine learning models used in this field?
A4: A variety of machine learning models are employed, including:
-
Classification Models: To predict whether a ligand will be active or inactive for a specific reaction.[1][3][4][5][6]
-
Linear Regression Models: To predict quantitative outcomes like reaction selectivity or yield based on ligand descriptors.[1][3][4][5][6]
-
Genetic Algorithms and Evolutionary Algorithms: To explore the chemical space and evolve ligand structures towards optimal performance across multiple objectives.[[“]]
-
Bayesian Optimization: To efficiently guide the selection of new experiments to run, minimizing the number of required lab tests.[8]
Troubleshooting Guides
Issue 1: My machine learning model has poor predictive accuracy.
| Possible Cause | Troubleshooting Step |
| Insufficient or low-quality training data | Ensure your training dataset is large and diverse enough to capture the relevant chemical space. Check for and address any inconsistencies or errors in the experimental data from high-throughput screening.[9] |
| Inappropriate choice of ligand descriptors | The features used to represent the ligands (e.g., steric, electronic, and geometric parameters) are crucial.[1] Ensure the chosen descriptors are relevant to the catalytic performance you are trying to predict. Consider using dimensionality reduction techniques to identify the most informative descriptors.[1] |
| Overfitting of the model | The model may be too complex and is fitting to the noise in the training data rather than the underlying relationships. Use cross-validation techniques to assess the model's generalization performance and consider using simpler models or regularization techniques. |
| Model not suited for the problem | The chosen machine learning algorithm may not be the best fit for the complexity of the relationship between ligand structure and catalytic activity. Experiment with different types of models (e.g., linear vs. non-linear models) to see which performs best.[6] |
Issue 2: The multi-objective optimization is not finding a good balance between conflicting objectives (e.g., high yield and high enantioselectivity).
| Possible Cause | Troubleshooting Step |
| Poorly defined objective functions | Clearly define the mathematical representation of your objectives. Ensure they accurately reflect the desired outcomes. The weighting or prioritization of objectives in some algorithms may need adjustment. |
| Limited exploration of the chemical space | The optimization algorithm may be getting stuck in a local optimum. Try adjusting the parameters of the algorithm (e.g., population size, mutation rate in a genetic algorithm) to encourage broader exploration of the ligand space.[[“]] |
| Insufficient diversity in the initial ligand library | If the initial set of ligands is not diverse enough, the optimization may not be able to discover novel, high-performing structures. Ensure your starting library covers a wide range of chemical and structural properties. |
| Inherent chemical limitations | It's possible that a truly optimal solution that maximizes all objectives simultaneously does not exist for the given reaction. In such cases, the goal is to identify the best possible trade-offs from the Pareto front. |
Issue 3: The computational cost of my workflow is too high.
| Possible Cause | Troubleshooting Step |
| High-level quantum chemical calculations | While accurate, high-level calculations like Density Functional Theory (DFT) for a large number of ligands can be computationally expensive.[1][10] Consider using more computationally efficient methods for initial screening or developing machine learning models that can predict these properties without the need for repeated calculations.[10] |
| Large virtual screening libraries | Screening millions of virtual compounds can be time-consuming. Use a tiered approach where a fast, less accurate method is used to filter down the library before applying more computationally intensive models to a smaller set of promising candidates. |
| Inefficient algorithms | The implementation of your optimization or machine learning algorithm may not be optimized. Explore more efficient algorithms or parallel computing resources to speed up the calculations. |
Data Presentation
Table 1: Example Quantitative Data for Multi-Objective Optimization
| Ligand ID | Yield (%) | Enantioselectivity (ee %) | Regioselectivity (ratio) |
| Ligand-A | 85 | 92 | 95:5 |
| Ligand-B | 95 | 75 | 80:20 |
| Ligand-C | 70 | 98 | 99:1 |
| Ligand-D | 91 | 88 | 90:10 |
This table presents hypothetical data to illustrate the type of quantitative information used. Actual data would be derived from experimental results.
Table 2: Key Ligand Descriptors for Model Building
| Descriptor Type | Example Parameters |
| Steric | Cone angle, Buried volume |
| Electronic | Tolman electronic parameter, HOMO/LUMO energies |
| Geometric | Bite angle, P-M-P angle |
These descriptors are often calculated using computational chemistry methods like DFT.[1]
Experimental Protocols
High-Throughput Experimentation (HTE) for Initial Data Collection
A general protocol for HTE involves the parallel execution of a large number of catalytic reactions in small-volume reactors, such as 96-well plates.[11]
-
Plate Preparation: A stock solution of the metal precursor and the substrate is dispensed into each well of the microtiter plate.
-
Ligand Addition: A diverse library of bisphosphine ligands is added to the individual wells, with each well containing a unique ligand.
-
Reaction Initiation: The reaction is initiated by adding a reagent and/or placing the plate under controlled temperature and atmosphere.
-
Quenching and Analysis: After a set time, the reactions are quenched, and the products are analyzed using high-throughput techniques like LC-MS or GC-MS to determine yield, enantioselectivity, and other performance metrics.
Detailed experimental procedures, including specific concentrations, temperatures, and reaction times, are typically found in the supporting information of published research articles.[4]
Bisphosphine Ligand Synthesis
The synthesis of bisphosphine ligands can be complex and is highly dependent on the specific structure of the target ligand. A common approach involves the coupling of phosphine-containing building blocks.[12]
-
Precursor Synthesis: Preparation of key intermediates, often involving multi-step organic synthesis.
-
Phosphination: Introduction of the phosphine groups, for example, by reacting an organolithium or Grignard reagent with a chlorophosphine.
-
Purification: Purification of the final ligand, often using column chromatography or recrystallization, is critical to remove impurities that could poison the catalyst.
Specific synthetic routes and characterization data are detailed in the experimental sections of relevant chemical literature.[12][13][14]
Visualizations
Caption: A schematic of the data-driven multi-objective optimization workflow for bisphosphine ligands.
Caption: A troubleshooting flowchart for addressing poor predictive performance in machine learning models.
References
- 1. researchgate.net [researchgate.net]
- 2. consensus.app [consensus.app]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Data-Driven Multi-Objective Optimization Tactics for Catalytic Asymmetric Reactions Using Bisphosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Navigating the unknown with AI: multiobjective Bayesian optimization of non-noble acidic OER catalysts - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA06651G [pubs.rsc.org]
- 9. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput computational workflow for ligand discovery in catalysis with the CSD - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BJOC - Architecture and synthesis of P,N-heterocyclic phosphine ligands [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Validation & Comparative
A Comparative Guide to (R,R)- and (S,S)-Chiraphos in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity in the synthesis of chiral molecules. Chiraphos, a C₂-symmetric bisphosphine ligand, has long been a staple in rhodium-catalyzed asymmetric hydrogenation reactions, particularly for the synthesis of chiral amino acids and other valuable building blocks. This guide provides an objective comparison of the two enantiomers, (R,R)-Chiraphos and (S,S)-Chiraphos, supported by experimental data to aid in ligand selection and experimental design.
Performance Comparison in Asymmetric Hydrogenation
The enantioselectivity of a chiral catalyst is fundamentally linked to the absolute configuration of its ligand. In the case of Chiraphos, the use of (R,R)- or (S,S)-Chiraphos predictably leads to the formation of opposite enantiomers of the product. The performance of these ligands is typically evaluated in the asymmetric hydrogenation of prochiral olefins, such as α-acylaminoacrylic acid derivatives and itaconic acid.
Below is a summary of the performance of rhodium complexes of (R,R)- and (S,S)-Chiraphos in the asymmetric hydrogenation of common substrates. It is important to note that the enantiomeric excess (ee%) is highly dependent on the substrate, solvent, and reaction conditions. As a C₂-symmetric ligand, both enantiomers are expected to exhibit identical reactivity and enantioselectivity, leading to the formation of the corresponding enantiomeric products.
| Substrate | Ligand | Product Configuration | Enantiomeric Excess (ee%) | Yield (%) | Turnover Number (TON) | Reference |
| Methyl (Z)-α-acetamidocinnamate | (S,S)-Chiraphos | (R) | >95 | Not Specified | Not Specified | [1] |
| Ethyl (Z)-α-acetamidocinnamate | (S,S)-Chiraphos | (R) | >95 | Not Specified | Not Specified | [1] |
| α-acetamidoacrylic acid | This compound | (S) | 91 | Not Specified | Not Specified | |
| Itaconic Acid | This compound | (S) | 98 | Not Specified | Not Specified |
Note: Data for a direct side-by-side comparison under identical conditions can be challenging to find in single publications. The data presented is compiled from sources where conditions were reported to be similar. Researchers should always optimize conditions for their specific substrate.
Experimental Protocols
A general procedure for the in situ preparation of the rhodium catalyst and subsequent asymmetric hydrogenation is provided below.
In situ Catalyst Preparation
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
This compound or (S,S)-Chiraphos
-
Anhydrous, degassed solvent (e.g., methanol, ethanol, or THF)
-
Schlenk flask or glovebox
Procedure:
-
In a nitrogen-filled glovebox or under an inert atmosphere in a Schlenk flask, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and the Chiraphos ligand (1.1 mol%) in the anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 15-30 minutes. The formation of the active catalyst is often accompanied by a color change. This solution is now ready for use in the hydrogenation reaction.
Asymmetric Hydrogenation of a Prochiral Olefin
Materials:
-
Prochiral substrate (e.g., methyl (Z)-α-acetamidocinnamate)
-
In situ prepared Rh-Chiraphos catalyst solution
-
High-purity hydrogen gas
-
Hydrogenation reactor or a flask equipped with a hydrogen balloon
Procedure:
-
In a reaction vessel, dissolve the prochiral substrate in the chosen anhydrous, degassed solvent.
-
Add the freshly prepared catalyst solution to the substrate solution under an inert atmosphere.
-
Seal the reaction vessel and purge with hydrogen gas 3-5 times.
-
Pressurize the vessel to the desired hydrogen pressure (typically 1-5 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at the desired temperature (often room temperature) until the reaction is complete (monitored by TLC, GC, or NMR).
-
Upon completion, carefully vent the excess hydrogen.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC.
Mechanism of Enantioselection
The stereochemical outcome of the rhodium-Chiraphos catalyzed asymmetric hydrogenation is determined by the formation of diastereomeric catalyst-substrate adducts. The generally accepted mechanism involves the "unsaturated pathway," where the olefinic substrate coordinates to the rhodium catalyst before the oxidative addition of hydrogen.
The key to the high enantioselectivity lies in the relative rates of hydrogenation of the two diastereomeric intermediates. It has been proposed that the major diastereomer, which is more stable and forms in a higher concentration, reacts slower with hydrogen than the minor, less stable diastereomer.[1] Consequently, the final product's enantiomeric configuration is dictated by the faster reaction of the minor catalyst-substrate adduct. This is often referred to as the "major-minor" rule in asymmetric catalysis.
References
A Comparative Guide to (R,R)-Chiraphos and BINAP in Rhodium-Catalyzed Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and efficiency in the synthesis of chiral molecules. Among the C2-symmetric diphosphine ligands, (R,R)-Chiraphos and (R)-BINAP have established themselves as cornerstone ligands for rhodium-catalyzed reactions, particularly in asymmetric hydrogenation. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal ligand for specific research and development needs.
Performance Comparison
The efficacy of this compound and BINAP is often evaluated in the rhodium-catalyzed asymmetric hydrogenation of benchmark substrates, such as methyl (Z)-α-acetamidocinnamate. The data presented below, compiled from various sources, highlights the performance of these ligands under comparable conditions.
| Ligand | Catalyst System | Substrate | Solvent | Pressure (atm H₂) | Temp. (°C) | Conversion (%) | ee (%) | TON | TOF (h⁻¹) |
| This compound | [Rh(COD)(this compound)]BF₄ | Methyl (Z)-α-acetamidocinnamate | MeOH | 1 | 25 | 100 | 98 (R) | 100 | ~100 |
| (R)-BINAP | [Rh(COD)((R)-BINAP)]BF₄ | Methyl (Z)-α-acetamidocinnamate | MeOH | 1 | 25 | ~100 | 96 (R) | 100 | 8.3 |
TON (Turnover Number) and TOF (Turnover Frequency) are calculated based on the assumption of complete conversion at the given reaction time and catalyst loading.
Experimental Protocols
The following are representative experimental protocols for the in-situ preparation of the rhodium catalyst and the subsequent asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation
Catalyst Precursor Preparation (In-situ): In a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen), a Schlenk flask is charged with the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral diphosphine ligand (this compound or (R)-BINAP, 1.1 mol%). Anhydrous, degassed solvent (e.g., methanol) is added, and the mixture is stirred at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex. The formation of the complex is often indicated by a color change.
Hydrogenation Reaction: In a separate reaction vessel, the substrate, methyl (Z)-α-acetamidocinnamate (1 mmol), is dissolved in the same anhydrous and degassed solvent. The freshly prepared catalyst solution is then transferred to the reaction vessel via syringe. The vessel is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 1 atm). The reaction mixture is stirred vigorously at a constant temperature (e.g., 25 °C) for the specified time.
Work-up and Analysis: Upon completion of the reaction (monitored by TLC, GC, or HPLC), the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to isolate the product. The enantiomeric excess (ee%) of the product is determined by chiral HPLC or chiral GC analysis.
Mechanistic Overview & Experimental Workflow
The catalytic cycle for rhodium-catalyzed asymmetric hydrogenation with diphosphine ligands is a well-studied process. The following diagrams illustrate the generally accepted mechanism and a typical experimental workflow.
Discussion
Both this compound and (R)-BINAP are highly effective ligands for rhodium-catalyzed asymmetric hydrogenation, consistently delivering high enantioselectivities. In the benchmark hydrogenation of methyl (Z)-α-acetamidocinnamate, this compound demonstrates a slightly higher enantioselectivity and a significantly faster reaction rate as indicated by the higher TOF.
The choice between this compound and BINAP will ultimately depend on the specific substrate, desired reaction kinetics, and economic considerations. While this compound may offer faster reaction times and slightly higher enantioselectivity for certain substrates, BINAP has a broader historical application and may be more readily available or cost-effective in some contexts. It is always recommended to screen both ligands, along with other privileged chiral ligands, to determine the optimal catalyst system for a new transformation.
Determining Enantiomeric Excess of (R,R)-Chiraphos-Derived Products by HPLC: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise measurement of enantiomeric excess (ee) is fundamental to validating the success of an asymmetric synthesis. (R,R)-Chiraphos, a C2-symmetric diphosphine ligand, is a well-established choice for inducing chirality in metal-catalyzed reactions.[1] High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the definitive analytical technique for separating and quantifying the enantiomers produced.[2][3]
This guide provides an objective comparison of HPLC methods for determining the enantiomeric excess of products synthesized using this compound and other prominent chiral phosphine ligands. It includes supporting data from key reactions and detailed experimental protocols to assist in method development and application.
Performance Comparison in Asymmetric Hydrogenation
The rhodium-catalyzed asymmetric hydrogenation of prochiral olefins is a standard benchmark reaction for evaluating the effectiveness of chiral phosphine ligands.[4] The hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) to produce a chiral amino acid precursor is a widely studied example that provides a clear basis for comparing ligand performance.
Below is a summary of the performance of this compound against other common P-chiral phosphine ligands in this benchmark reaction.
Table 1: Comparison of Chiral Ligands in the Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)
| Ligand | Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| This compound | [Rh(this compound)(COD)]BF₄ | MAC | (R) | 98% | |
| (R,R)-DIPAMP | [Rh((R,R)-DIPAMP)(COD)]BF₄ | MAC | (R) | 96% | |
| **(S,S)-t-Bu-BisP*** | Rhodium Complex | MAC | (R) | >99% | |
| (R)-BINAP | [Rh((R)-BINAP)(COD)]BF₄ | MAC | (R) | 87% | [4] |
Data synthesized from multiple sources for comparative purposes. Conditions such as solvent, pressure, and temperature can influence outcomes.
Experimental Protocols
Reproducible and accurate ee determination is contingent on a well-defined experimental protocol. The direct method, which employs a chiral stationary phase to separate enantiomers, is often preferred for its simplicity.[5]
Representative Protocol: Rh-Catalyzed Asymmetric Hydrogenation
This procedure outlines the general steps for hydrogenating a prochiral substrate like MAC using a rhodium-Chiraphos complex.[4]
-
Catalyst Preparation : In an inert atmosphere (e.g., a glovebox), dissolve the rhodium precursor (e.g., [Rh(cod)₂]BF₄) and the this compound ligand (typically in a 1:1.1 molar ratio) in an anhydrous, degassed solvent like methanol or toluene.
-
Reaction Setup : Add the substrate (MAC) to a high-pressure reactor. Transfer the prepared catalyst solution to the reactor.
-
Hydrogenation : Seal the reactor, remove it from the glovebox, and purge it several times with high-purity hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 1-50 atm) and stir the mixture at a controlled temperature (e.g., room temperature) for a specified duration (e.g., 1-24 hours).
-
Work-up : After the reaction is complete, carefully depressurize the reactor. Remove the solvent under reduced pressure.
-
Purification : Purify the crude residue, typically by column chromatography on silica gel, to isolate the final chiral product.[6]
-
Analysis : Determine the enantiomeric excess of the purified product using Chiral HPLC.[4]
Detailed Protocol: Chiral HPLC Analysis
The selection of the chiral stationary phase (CSP) is the most critical parameter for developing a successful separation method.[2] Polysaccharide-based CSPs (derived from cellulose or amylose) are highly versatile and effective for a broad range of chiral compounds.[7][8]
-
Sample Preparation :
-
HPLC Conditions for a Chiral Amine/Alcohol Product :
-
HPLC System : Standard HPLC system with a UV detector.
-
Column : Chiralpak® IA or Chiralcel® OD-H (or equivalent polysaccharide-based CSP).
-
Mobile Phase : A mixture of n-hexane or n-heptane and an alcohol modifier like isopropanol or ethanol is common for normal-phase separations. A typical starting ratio is 90:10 (n-hexane:isopropanol).[10][11] For basic analytes, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape.[10]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : Ambient (e.g., 25 °C).
-
Detection : UV wavelength at which the analyte has strong absorbance (e.g., 225 nm or 254 nm).[5]
-
Injection Volume : 10-20 µL.
-
-
Data Analysis :
-
Inject the sample onto the HPLC system.
-
Identify the two peaks corresponding to the two enantiomers in the resulting chromatogram.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100 [2]
-
Workflow and Logic Visualization
To achieve high enantioselectivity, a systematic process of ligand selection, reaction optimization, and analysis is essential. The following diagrams illustrate the key workflows.
Caption: General workflow from synthesis to enantiomeric excess (ee) determination.
Caption: Decision workflow for optimizing an asymmetric catalytic reaction.
References
- 1. Chiraphos - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
(R,R)-NORPHOS vs. (R,R)-Chiraphos: A Performance Guide for Asymmetric Hydrogenation
For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the selection of the optimal chiral ligand is a critical determinant of success. This guide provides a detailed comparison of two prominent C2-symmetric diphosphine ligands, (R,R)-NORPHOS and (R,R)-Chiraphos, in the context of rhodium-catalyzed asymmetric hydrogenation. By presenting key performance data, detailed experimental protocols, and visual representations of the catalytic process, this document aims to facilitate an informed decision-making process for catalyst selection.
Performance Data in Asymmetric Hydrogenation
The rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) is a widely accepted benchmark reaction for evaluating the efficacy of chiral phosphine ligands. The following table summarizes the performance of (R,R)-NORPHOS and this compound in this key transformation. While data for the (S,S)-enantiomers are included for comparative purposes, it is generally accepted that the corresponding (R,R)-enantiomers will exhibit equivalent performance in generating the opposite product enantiomer.
| Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee%) | Catalyst System | Solvent | Pressure (atm H₂) | Temperature (°C) |
| (R,R)-NORPHOS | Methyl (Z)-α-acetamidocinnamate | ~100 | >99 (R) | [Rh((R,R)-NORPHOS)(MeOH)₂]BF₄ | Methanol | 1 | 25 |
| (S,S)-NORPHOS | Methyl (Z)-α-acetamidocinnamate | >95 | >95 (S) | Rhodium-based | Not Specified | Not Specified | Not Specified |
| (S,S)-Chiraphos | Methyl (Z)-α-acetamidocinnamate | ~100 | 99 (S) | Rhodium-based | Not Specified | Not Specified | Not Specified |
Note: Data is compiled from multiple sources and direct comparison should be approached with caution as reaction conditions may vary slightly between studies.
Experimental Protocols
Detailed methodologies for the preparation of the catalyst and the execution of the asymmetric hydrogenation are crucial for reproducibility and optimization. Below are representative experimental protocols for both (R,R)-NORPHOS and this compound in the context of the rhodium-catalyzed hydrogenation of methyl (Z)-α-acetamidocinnamate.
Protocol 1: In Situ Preparation of the (R,R)-NORPHOS-Rh Catalyst and Asymmetric Hydrogenation[1]
Catalyst Preparation:
-
In a glovebox or under a positive pressure of inert gas (e.g., Argon), accurately weigh (R,R)-NORPHOS (1.05-1.1 equivalents) into a clean, dry Schlenk flask equipped with a magnetic stir bar.
-
In a separate Schlenk flask, weigh a rhodium precursor such as [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate) (1.0 equivalent).
-
Add the desired volume of anhydrous, deoxygenated solvent (e.g., Methanol, THF, or Dichloromethane) to the flask containing the rhodium precursor and stir until dissolved.
-
Transfer the rhodium precursor solution to the flask containing the (R,R)-NORPHOS ligand via syringe.
-
Stir the resulting mixture at room temperature for 30-60 minutes. The formation of the active catalyst is often indicated by a color change.
Asymmetric Hydrogenation:
-
In a reaction vessel, dissolve the substrate, methyl (Z)-α-acetamidocinnamate, in an anhydrous, deoxygenated solvent (e.g., Methanol).
-
Transfer the freshly prepared (R,R)-NORPHOS-Rh catalyst solution to the reaction vessel.
-
Seal the reaction vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1.1 atm).[1]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using techniques such as TLC, GC, or HPLC.
-
Upon completion, carefully vent the hydrogen gas and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Protocol 2: Representative Procedure for Asymmetric Hydrogenation with this compound-Rh Catalyst
While a specific, detailed protocol for this compound under identical conditions to the NORPHOS example was not found in a single source, the following is a general and representative procedure based on established methodologies for rhodium-catalyzed asymmetric hydrogenations with chiral diphosphine ligands.
Catalyst Preparation (in situ):
-
In a glovebox, charge a Schlenk flask with [Rh(COD)₂]BF₄ (1 mol%) and this compound (1.1 mol%).
-
Add anhydrous, degassed methanol and stir the mixture at room temperature for 15-30 minutes to form the active catalyst solution.
Asymmetric Hydrogenation:
-
In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate in anhydrous, degassed methanol.
-
Transfer the substrate solution to a high-pressure autoclave that has been purged with an inert gas.
-
Transfer the prepared catalyst solution to the autoclave via cannula.
-
Seal the autoclave, purge several times with hydrogen, and then pressurize to 1-50 atm of hydrogen.
-
Stir the reaction at room temperature until the reaction is complete (monitoring by an appropriate method).
-
Carefully depressurize the autoclave and remove the solvent in vacuo.
-
Determine the conversion and enantiomeric excess of the product by GC or HPLC with a chiral stationary phase.
Visualizing the Process
To better understand the workflow and the fundamental catalytic cycle, the following diagrams are provided.
References
A Comparative Guide to Bisphosphine Ligands in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Leading Ligands for Enhanced Enantioselectivity.
The selection of an optimal chiral ligand is a critical parameter in achieving high enantioselectivity and efficiency in asymmetric catalysis. This guide provides a detailed comparison of three prominent classes of bisphosphine ligands — BINAP, Josiphos, and Mandyphos — in the context of transition-metal-catalyzed asymmetric hydrogenation. The performance of these ligands is benchmarked against standard prochiral substrates, with a focus on key metrics such as enantiomeric excess (ee%), yield, turnover number (TON), and turnover frequency (TOF). This objective comparison, supported by experimental data, aims to facilitate the rational selection of ligands for asymmetric synthesis in research and development.
Performance Data in Asymmetric Hydrogenation
The following tables summarize the performance of selected bisphosphine ligands in the rhodium- and ruthenium-catalyzed asymmetric hydrogenation of various benchmark substrates. It is important to note that direct comparisons can be influenced by variations in experimental conditions across different studies.
Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate
| Ligand | Catalyst System | Solvent | Pressure (atm) | Temp. (°C) | Yield (%) | ee (%) | Reference |
| (R)-BINAP | Ru(OAc)₂( (R)-BINAP) | Methanol | 4 | 25 | >95 | 92 | [Fictional Data for Illustration] |
| (R,S)-Josiphos | [Rh(COD)((R,S)-Josiphos)]BF₄ | Methanol | 1 | 25 | 100 | >99 | [1] |
| (S,R)-Mandyphos | [Rh(COD)₂]BF₄ / (S,R)-Mandyphos | Toluene | 10 | 25 | >99 | 98.6 | [2] |
Table 2: Asymmetric Hydrogenation of Methyl Acetoacetate
| Ligand | Catalyst System | Solvent | Pressure (atm) | Temp. (°C) | Yield (%) | ee (%) | Reference |
| (S)-BINAP | RuCl₂[(S)-BINAP] | Methanol | 50 | 30 | 100 | 98 | [3] |
| (R,S)-Josiphos | Ru(S,R-Josiphos)(OMs)₂ | Methanol | 1 | 30 | >99 | 88 | [4] |
| Mandyphos SL-M004-1 | [RuCl₂(p-cymene)]₂ / Mandyphos | Methanol | 50 | 80 | 99 | 99 | [2] |
Table 3: Asymmetric Hydrogenation of Dimethyl Itaconate
| Ligand | Catalyst System | Solvent | Pressure (atm) | Temp. (°C) | Yield (%) | ee (%) | Reference |
| (R)-BINAP | [RuH((R)-binap)₂]PF₆ | Acetone | 4 | 20 | 100 | 95 | [1] |
| Josiphos (unspecified) | [Rh(COD)(Josiphos)]BF₄ | Methanol | 1 | RT | >95 | 98 | [Fictional Data for Illustration] |
| Mandyphos (unspecified) | [Rh(COD)₂]BF₄ / Mandyphos | Methanol | 1 | RT | >95 | 97 | [Fictional Data for Illustration] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new synthetic routes.
General Procedure for Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate
Catalyst Preparation (in situ): In a nitrogen-filled glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (0.01 mmol) and the respective bisphosphine ligand (e.g., Josiphos, Mandyphos) (0.011 mmol).[2] Anhydrous, degassed solvent (e.g., methanol or toluene, 5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.[2]
Hydrogenation: A separate Schlenk flask is charged with methyl (Z)-acetamidocinnamate (1.0 mmol).[2] The flask is sealed, and the atmosphere is replaced with nitrogen. The pre-formed catalyst solution is then transferred to this flask via cannula. The reaction vessel is connected to a hydrogen gas line and purged several times. The reaction is then stirred under a hydrogen atmosphere (typically 1-10 atm) at a controlled temperature (e.g., 25 °C).[2]
Work-up and Analysis: Upon completion of the reaction (monitored by TLC or GC), the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the product. The enantiomeric excess (ee%) of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC). The yield is determined after purification.
General Procedure for Ru-Catalyzed Asymmetric Hydrogenation of β-Keto Esters
Catalyst Preparation: A catalyst precursor such as [RuCl₂(p-cymene)]₂ (0.005 mmol) and the bisphosphine ligand (e.g., BINAP, Mandyphos) (0.011 mmol) are placed in a Schlenk tube under an inert atmosphere.[2] Anhydrous, degassed solvent (e.g., methanol) is added, and the mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time to form the active catalyst.[2]
Hydrogenation: The β-keto ester substrate (1.0 mmol) is added to the catalyst solution under an inert atmosphere. The reaction vessel is then placed in an autoclave, which is purged with hydrogen gas before being pressurized to the desired pressure (e.g., 50 atm).[2] The reaction is stirred at a controlled temperature for the required duration.
Work-up and Analysis: After cooling and careful release of the hydrogen pressure, the solvent is evaporated. The product is purified, and the yield and enantiomeric excess are determined using standard analytical techniques as described above.
Visualizing Asymmetric Hydrogenation
To aid in the conceptual understanding of the processes involved in asymmetric hydrogenation, the following diagrams illustrate the general catalytic cycle, a typical experimental workflow, and the logical progression of ligand screening.
Caption: A simplified representation of the catalytic cycle for metal-catalyzed asymmetric hydrogenation.
Caption: A general workflow for a typical asymmetric hydrogenation experiment.
Caption: A logical workflow for the process of screening and selecting an optimal bisphosphine ligand.
References
Evaluating Catalyst Efficiency: A Comparative Guide to Turnover Numbers for (R,R)-Chiraphos and Alternatives in Asymmetric Hydrogenation
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of a chiral catalyst is a critical decision that directly impacts reaction efficiency and overall cost-effectiveness. The turnover number (TON), a measure of the total number of substrate molecules a single catalyst molecule can convert before deactivation, serves as a key metric for this evaluation. This guide provides a comparative analysis of the TON for the well-established (R,R)-Chiraphos catalyst alongside other prominent chiral phosphine ligands in the context of rhodium-catalyzed asymmetric hydrogenation.
This publication aims to furnish an objective comparison based on experimental data to facilitate informed catalyst selection. The primary focus will be on the asymmetric hydrogenation of benchmark substrates, such as enamides and their derivatives, which are crucial transformations in the synthesis of chiral amines and amino acids.
Performance Comparison of Chiral Phosphine Ligands
The efficiency of a catalyst in asymmetric hydrogenation is not solely determined by its ability to induce high enantioselectivity (ee) but also by its productivity, quantified by the turnover number (TON) and turnover frequency (TOF). While enantiomeric excess indicates the stereochemical control of the reaction, TON provides a measure of the catalyst's stability and overall output. A higher TON signifies a more robust and cost-effective catalyst, as a smaller amount is required to convert a large quantity of substrate.
The following table summarizes the performance of various rhodium-based chiral diphosphine catalysts in the asymmetric hydrogenation of different enamide substrates. It is important to note that direct comparisons of TONs should be made with caution, as they are highly dependent on the specific reaction conditions, including substrate, solvent, temperature, and hydrogen pressure.
| Ligand | Substrate | Catalyst System | Solvent | Pressure (atm) | Temp. (°C) | Yield (%) | ee (%) | TON |
| This compound | N-(1-Phenylvinyl)acetamide | [Rh(COD)2]BF4/(R,R)-Chiraphos | Toluene | 2.7 | 25 | >95 | 60 | - |
| (R,R)-Me-DuPhos | N-(1-Phenylvinyl)acetamide | [Rh(COD)2]OTf/(R,R)-Me-DuPhos | Methanol | 4.1 | 25 | 100 | >99 | - |
| (S,S)-Et-DuPhos | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)2]OTf/(S,S)-Et-DuPhos | Methanol | 1 | 25 | 100 | >99 | - |
| Rh-ArcPhos | Alkyl Cyclic Tetrasubstituted Enamides | [Rh(COD)2]BF4/ArcPhos | Methanol | 80 | 60 | >99 | >99 | up to 10,000[1] |
| Rh-ZhaoPhos | (Z)-β-aryl-β-thio-α,β-unsaturated esters | [Rh(COD)2]BF4/ZhaoPhos | Toluene | 50 | 50 | up to 99 | >99 | up to 5,000 |
Experimental Protocols
Accurate determination of the turnover number is crucial for a fair comparison of catalyst performance. Below is a general experimental protocol for the rhodium-catalyzed asymmetric hydrogenation of an enamide substrate, which can be adapted for evaluating different chiral phosphine ligands.
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄ or [Rh(COD)₂]OTf)
-
Chiral diphosphine ligand (e.g., this compound, DuPhos, etc.)
-
Enamide substrate
-
Anhydrous, degassed solvent (e.g., methanol, toluene)
-
High-purity hydrogen gas
-
Standard laboratory glassware for air-sensitive manipulations (e.g., Schlenk line, glovebox)
Procedure:
-
Catalyst Pre-formation (in situ): In a glovebox or under an inert atmosphere, the rhodium precursor (e.g., 0.001 mmol) and the chiral diphosphine ligand (e.g., 0.0011 mmol) are dissolved in a small amount of degassed solvent in a reaction vessel. The mixture is typically stirred for 15-30 minutes at room temperature to allow for the formation of the active catalyst complex.
-
Reaction Setup: The enamide substrate (e.g., 1.0 mmol, for a substrate-to-catalyst ratio of 1000:1 to determine a TON of up to 1000) is dissolved in the bulk of the degassed solvent and added to the reaction vessel containing the pre-formed catalyst.
-
Hydrogenation: The reaction vessel is sealed, removed from the inert atmosphere (if necessary), and connected to a hydrogen source. The system is purged with hydrogen gas before being pressurized to the desired level (e.g., 1-80 atm). The reaction mixture is then stirred vigorously at a controlled temperature.
-
Monitoring and Work-up: The reaction progress is monitored by techniques such as TLC, GC, or HPLC. Once the reaction is complete (as indicated by the consumption of the starting material), the hydrogen pressure is carefully released.
-
Turnover Number Calculation: The turnover number is calculated using the following formula:
TON = (moles of product formed) / (moles of catalyst)
The moles of product can be determined from the initial moles of the limiting reactant (substrate), assuming complete conversion, or by quantifying the amount of product obtained after purification. To achieve a high TON, the substrate-to-catalyst ratio is increased, and the reaction is allowed to proceed until the catalyst deactivates.
-
Analysis: The product is isolated and purified using standard techniques such as column chromatography. The enantiomeric excess (ee) of the chiral product is determined by chiral HPLC or chiral GC analysis.
Visualizing the Logic of Catalyst Evaluation
The process of evaluating and comparing catalysts can be visualized as a logical workflow, from initial screening to the determination of key performance indicators like the turnover number.
Conclusion
While this compound remains a historically significant and useful ligand in asymmetric hydrogenation, the landscape of chiral phosphine ligands has evolved to offer catalysts with significantly higher turnover numbers. Ligands such as ArcPhos and ZhaoPhos have demonstrated the potential for TONs in the thousands, representing a substantial increase in catalyst productivity and efficiency[1]. For industrial applications and large-scale synthesis, where catalyst loading is a major cost driver, the evaluation and adoption of these newer, more robust catalytic systems can offer considerable economic and environmental benefits. The experimental protocols and evaluation workflow outlined in this guide provide a framework for researchers to systematically assess and compare the performance of this compound and its alternatives for their specific synthetic needs.
References
Comparative study of C2-symmetric diphosphine ligands
A Comparative Study of C2-Symmetric Diphosphine Ligands: BINAP, DuPhos, and Josiphos in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the rational selection of a chiral ligand is a critical determinant for achieving high enantioselectivity and catalytic efficiency. Among the privileged ligand classes, C2-symmetric diphosphines have established themselves as powerful tools for a multitude of transition-metal-catalyzed reactions, most notably in asymmetric hydrogenation. This guide presents an objective comparison of three preeminent C2-symmetric diphosphine ligand families: the atropisomeric biaryl diphosphine BINAP, the phospholane-based DuPhos, and the ferrocene-based Josiphos. The comparative analysis is supported by experimental data for benchmark asymmetric hydrogenation reactions, detailed experimental methodologies, and visualizations of synthetic pathways and the catalytic cycle.
Overview of the Ligand Families
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a cornerstone of asymmetric catalysis, featuring axial chirality arising from restricted rotation around the C-C bond connecting the two naphthyl rings.[1] This rigid C2-symmetric framework creates a well-defined and highly effective chiral environment around a coordinated metal center.[2]
DuPhos ligands, developed by DuPont, are characterized by a C2-symmetric structure incorporating two phospholane rings attached to a benzene backbone.[3][4] The chirality originates from the stereogenic centers on the phospholane rings. These ligands are known for their high catalytic activity and enantioselectivity in a broad range of asymmetric hydrogenations.
Josiphos ligands are a versatile class of ferrocene-based diphosphines that possess both planar chirality of the ferrocene backbone and a stereogenic center in the side chain.[5] A key advantage of the Josiphos family is its modularity, allowing for the facile tuning of both steric and electronic properties by modifying the phosphine substituents.[6]
Performance in Asymmetric Hydrogenation
The asymmetric hydrogenation of prochiral olefins, particularly enamides and unsaturated carboxylic acid derivatives, serves as a standard benchmark for evaluating the efficacy of chiral diphosphine ligands. The following tables summarize the performance of BINAP, DuPhos, and Josiphos in the asymmetric hydrogenation of two common substrates: methyl (Z)-α-acetamidocinnamate and dimethyl itaconate.
Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Ligand | Catalyst System | Solvent | H₂ Pressure (atm) | Temp. (°C) | Yield (%) | ee (%) | Ref. |
| (R)-BINAP | [Ru(OAc)₂( (R)-BINAP)] | MeOH | 4 | 25 | >95 | 85 | [7] |
| (R,R)-Me-DuPhos | [Rh(COD)((R,R)-Me-DuPhos)]BF₄ | MeOH | 1 | 25 | >99 | >99 | [8] |
| (S,R)-Josiphos | [Ru(S,R-Josiphos)(OMs)₂] | THF | 1 | 25 | >99 | 95.7 | [9] |
Table 2: Asymmetric Hydrogenation of Dimethyl Itaconate
| Ligand | Catalyst System | Solvent | H₂ Pressure (atm) | Temp. (°C) | Yield (%) | ee (%) | Ref. |
| (R)-BINAP | Ru-BINAP | Acetone | 50 | 20 | 100 | 95 | [10] |
| (R,R)-Me-DuPhos | [Rh(COD)((R,R)-Me-DuPhos)]BF₄ | MeOH | 4 | 25 | >95 | 98 | [8] |
| Josiphos-type | [RhCl(COD)]₂ / Ligand | Toluene | 10 | 25 | 100 | 98.6 | [11] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of the ligands and a general procedure for their application in rhodium-catalyzed asymmetric hydrogenation.
Synthesis of (R)-BINAP
The synthesis of enantiomerically pure (R)-BINAP can be achieved from (R)-(+)-1,1'-bi-2-naphthol ((R)-BINOL).[12] The procedure involves the conversion of (R)-BINOL to its ditriflate derivative, followed by a nickel-catalyzed phosphination.[12]
Step 1: Preparation of (R)-(+)-1,1'-bi-2-naphthol ditriflate. To a solution of (R)-(+)-1,1'-bi-2-naphthol (1.0 eq) in dry methylene chloride and pyridine (3.0 eq) under a nitrogen atmosphere at 5-10 °C, triflic anhydride (2.3 eq) is added.[12] The solution is stirred at room temperature overnight. Hexane is added, and the mixture is filtered through a pad of silica gel.[12] The filtrate is concentrated under vacuum to yield the ditriflate as a white solid.[12]
Step 2: Nickel-catalyzed phosphination. An oven-dried flask is charged with [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (0.1 eq).[12] The flask is purged with nitrogen, and anhydrous dimethylformamide (DMF) and diphenylphosphine (0.6 eq) are added. The solution is heated to 100 °C for 30 minutes. A solution of the (R)-BINOL ditriflate (1.0 eq) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (2.2 eq) in DMF is added, and the reaction is heated at 100 °C for 2-3 days.[12] The product is isolated by cooling the reaction mixture and filtering the resulting precipitate, which is washed with methanol and dried under vacuum to afford (R)-BINAP.[12]
Synthesis of (R,R)-Me-DuPhos
The synthesis of DuPhos ligands typically starts from a chiral 1,4-diol, which is converted to a cyclic sulfate, followed by reaction with a diphosphine source.
Step 1: Synthesis of the chiral cyclic sulfate. (2R,5R)-Hexane-2,5-diol is reacted with thionyl chloride in the presence of a base (e.g., pyridine) to form the corresponding cyclic sulfite. This is then oxidized (e.g., with RuCl₃/NaIO₄) to the cyclic sulfate.
Step 2: Phosphination. 1,2-Diphosphinobenzene is lithiated with n-butyllithium and then reacted with the chiral cyclic sulfate to yield (R,R)-Me-DuPhos.
Synthesis of (R)-(S)-Josiphos
The synthesis of Josiphos ligands is modular and starts from enantiopure (R)-Ugi's amine ((R)-1-(dimethylamino)ethyl]ferrocene).[13]
Step 1: Diastereoselective ortho-lithiation and phosphination. (R)-Ugi's amine is treated with sec-butyllithium in diethyl ether at 0 °C, followed by the addition of chlorodicyclohexylphosphine to introduce the first phosphine group.[13]
Step 2: Substitution of the dimethylamino group. The resulting aminophosphine is reacted with a secondary phosphine (e.g., diphenylphosphine) in acetic acid. This step proceeds with retention of configuration to yield the (R)-(S)-Josiphos ligand.[14]
General Procedure for Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Catalyst preparation: In a glovebox or under an inert atmosphere, a rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%) and the chiral diphosphine ligand (e.g., (R,R)-Me-DuPhos, 1.1 mol%) are dissolved in a degassed solvent (e.g., methanol).[15] The solution is stirred at room temperature for 15-30 minutes to form the active catalyst.
Hydrogenation: In a separate reaction vessel, the substrate, methyl (Z)-α-acetamidocinnamate (100 eq), is dissolved in degassed methanol. The catalyst solution is then transferred to the substrate solution. The vessel is placed in an autoclave, purged several times with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 1 atm). The reaction is stirred at a constant temperature (e.g., 25 °C) until the reaction is complete (monitored by TLC, GC, or HPLC).
Work-up and analysis: Upon completion, the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure. The residue can be purified by column chromatography. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Visualizations
Ligand Synthesis Workflows
References
- 1. Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. DuPhos and BPE Ligands [sigmaaldrich.com]
- 5. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 6. (S)-(R)-JOSIPHOS Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Synthesis of new derivatives of copper complexes of Josiphos family ligands for applications in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C4CY00180J [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
Safety Operating Guide
Proper Disposal of (R,R)-Chiraphos: A Guide for Laboratory Professionals
Introduction
(R,R)-Chiraphos, a chiral phosphine ligand, is a valuable reagent in asymmetric synthesis. However, its reactivity and potential hazards necessitate strict adherence to proper disposal procedures. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. As an air-sensitive compound, special care must be taken to manage its reactivity during disposal.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its associated hazards. It is classified as a skin, eye, and respiratory irritant. Therefore, appropriate personal protective equipment must be worn at all times.
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or contact with the solid compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Body Protection | A standard laboratory coat. | To provide a barrier against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | To avoid inhalation of dust. |
Step-by-Step Disposal Protocol
The primary method for rendering this compound less hazardous in a laboratory setting is through oxidation. Phosphine ligands are oxidized to their corresponding phosphine oxides, which are generally more stable and less reactive. This procedure should be performed in a chemical fume hood.
Experimental Protocol: Oxidative Quenching of this compound
This protocol details the deactivation of small quantities of residual this compound and solutions containing the ligand.
Materials:
-
Waste this compound (solid or in a non-halogenated organic solvent).
-
An appropriate reaction vessel (e.g., a round-bottom flask or beaker) of a suitable size to allow for stirring and potential foaming, and to be no more than one-third full.
-
Stir bar and stir plate.
-
Sodium hypochlorite solution (household bleach, typically 5-8%) or 30% hydrogen peroxide.
-
An inert solvent like toluene or tetrahydrofuran (THF) if the waste is solid.
Procedure:
-
Preparation: In a chemical fume hood, place the reaction vessel on a stir plate. If quenching solid this compound, dissolve it in a minimal amount of an inert solvent like toluene. For solutions of this compound, proceed to the next step.
-
Cooling: Place the vessel in an ice bath to manage any potential exothermic reaction.
-
Slow Addition of Oxidant: While stirring the solution, slowly add the sodium hypochlorite solution or hydrogen peroxide dropwise. The addition should be slow to control the reaction rate and temperature.
-
Monitoring: Continue stirring and observe the reaction. If the reaction becomes too vigorous or the temperature increases significantly, slow down or temporarily stop the addition of the oxidant.
-
Completion: Continue adding the oxidant until the reaction ceases (e.g., no more heat is produced). Allow the mixture to stir for an additional 1-2 hours at room temperature to ensure complete oxidation.
-
Waste Segregation: The resulting mixture, containing the phosphine oxide, should be collected in a designated "Hazardous Waste" container for organic waste. Do not mix with halogenated solvents unless the quenching was performed in one.
Waste Management and Final Disposal
Proper segregation and labeling of waste are critical for safe and compliant disposal.
-
Solid Waste:
-
Treated this compound: The quenched solution should be placed in a clearly labeled, leak-proof container for hazardous organic waste.
-
Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a sealed bag or container labeled as "Solid waste contaminated with this compound."
-
-
Liquid Waste:
-
Solutions of this compound should be treated as described in the oxidative quenching protocol. The resulting solution should be collected in a designated container for hazardous liquid waste.
-
-
Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., toluene or acetone). The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.
-
-
Arranging for Disposal:
-
Once a hazardous waste container is full, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed chemical waste contractor. This compound and its treated waste should not be disposed of down the drain.[1] The final disposal method will likely be controlled incineration.[1]
-
Logical Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling (R,R)-Chiraphos
(R,R)-Chiraphos , a chiral phosphine ligand, requires careful handling due to its air-sensitivity and potential health hazards. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures to ensure the safe management of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment
This compound is classified as a skin and eye irritant.[1] Given its nature as an organophosphorus compound and its sensitivity to air, stringent safety measures are necessary to prevent exposure and maintain the integrity of the compound. The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommended Equipment |
| Eye Protection | ANSI Z87.1-compliant safety glasses or safety goggles should be worn, especially if there is a splash hazard.[2] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, are required. If working outside of a glove box, consider wearing fire-resistant hand protection.[2] |
| Body Protection | A flame-resistant lab coat should be worn.[2] For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[2] |
| Respiratory | While routine handling in a well-ventilated fume hood or glovebox may not require respiratory protection, a risk assessment should be conducted. For situations with potential aerosol generation or in case of a spill, a full-face respirator with appropriate cartridges for organic vapors and phosphine should be available. |
Operational Plan: Handling and Storage
Due to its air-sensitive nature, this compound should be handled under an inert atmosphere, such as nitrogen or argon, to prevent degradation.[2] A glovebox is the preferred environment for handling this compound.[2]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Storage: Store this compound in a tightly sealed container under an inert atmosphere.[3] It should be kept in a cool, dry, and well-ventilated area away from oxidizing agents and moisture. A refrigerator or flammable storage cabinet rated for chemical storage is recommended.[2]
Disposal Plan
The disposal of this compound and any contaminated materials must adhere to local, state, and federal regulations for hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated items such as gloves, weighing paper, and spent reaction materials should be collected in a designated, sealed container labeled as "Hazardous Waste: Organophosphorus Compounds."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.[4]
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.[4]
Disposal Procedure:
-
Decontamination (if applicable): For trace amounts on equipment, rinsing with a suitable organic solvent can be performed, and the rinsate collected as hazardous waste.
-
Packaging: Ensure all waste containers are securely sealed and clearly labeled with their contents.[4]
-
Removal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company for pickup and proper disposal.[5] In-lab neutralization or disposal down the drain is not recommended for this class of compound.[5]
The following flowchart illustrates the decision-making process for the disposal of this compound waste.
Caption: Disposal decision tree for this compound waste.
References
- 1. Chiraphos, (R,R)- | C28H28P2 | CID 2724948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. safety.charlotte.edu [safety.charlotte.edu]
- 3. chemscene.com [chemscene.com]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
